Product packaging for L-Alanine(Cat. No.:CAS No. 26336-61-8)

L-Alanine

Katalognummer: B10760859
CAS-Nummer: 26336-61-8
Molekulargewicht: 89.09 g/mol
InChI-Schlüssel: QNAYBMKLOCPYGJ-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Alanine is a non-essential, non-polar, aliphatic α-amino acid that serves as a fundamental building block in protein biosynthesis and a critical metabolite in key biochemical pathways. Its primary research applications span metabolic studies, cell culture media supplementation, and as a key component in peptide synthesis. L-Alanine, the biologically active isomer, plays a pivotal role in the glucose-alanine cycle between the liver and peripheral tissues, where it acts as a nitrogen carrier and a gluconeogenic precursor. Researchers utilize high-purity Alanine to investigate cellular energy metabolism, nitrogen balance, and stress responses. Furthermore, it is indispensable as a component of defined cell culture media, supporting the growth and maintenance of various prokaryotic and eukaryotic cell lines. In biochemical research, Alanine is employed in enzyme assays, particularly for studying transaminases like alanine transaminase (ALT), a crucial biomarker for liver function. This product is presented as a high-purity compound to ensure reliability and reproducibility in experimental outcomes, strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B10760859 L-Alanine CAS No. 26336-61-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Biosynthesis and Anabolic Pathways of Alanine

L-Alanine Biosynthetic Routes

This compound can be synthesized via several enzymatic pathways, with the most prominent involving the modification of pyruvate (B1213749). ontosight.aiontosight.ai These pathways are vital for supplying alanine for protein synthesis and for its role in metabolic cycles like the glucose-alanine cycle. ontosight.aiwikipedia.org

Transamination Mechanisms Involving Pyruvate

Transamination is a central mechanism for amino acid synthesis, involving the transfer of an amino group from one molecule to another. jagiroadcollegelive.co.in In the context of alanine biosynthesis, this process frequently involves pyruvate as the amino group acceptor. wikipedia.orgontosight.ai

Alanine aminotransferase (ALT), also known as alanine transaminase (ALAT) or serum glutamate-pyruvate transaminase (GPT), is a key enzyme catalyzing the reversible transamination reaction between L-glutamate and pyruvate. wikipedia.orgfujifilm.comnzytech.com This reaction results in the formation of this compound and α-ketoglutarate. wikipedia.org

The reaction catalyzed by ALT can be represented as:

L-Glutamate + Pyruvate ⇌ this compound + α-Ketoglutarate wikipedia.org

This enzymatic conversion is a primary route for this compound biosynthesis in many organisms, including humans and plants. ontosight.aicabidigitallibrary.org ALT activity is particularly significant in tissues involved in the glucose-alanine cycle, such as muscle and liver, where it facilitates the interconversion of alanine and pyruvate. wikipedia.orgcreative-proteomics.com

Data Table: Alanine Aminotransferase (ALT) Catalyzed Reaction

EnzymeSubstrate 1Substrate 2Product 1Product 2
Alanine Aminotransferase (ALT)L-GlutamatePyruvateThis compoundα-Ketoglutarate

While glutamate (B1630785) is a primary amino group donor in ALT-mediated alanine synthesis, other amino acids can also indirectly contribute to alanine biosynthesis through their metabolic interconnections. wikipedia.orglibretexts.org Branched-chain amino acids like valine, leucine (B10760876), and isoleucine can be metabolized, and their amino groups can eventually be channeled into the transamination reactions that produce alanine. wikipedia.orgmsu.ru Additionally, aspartate metabolism is interconnected with alanine, as aspartic acid can participate in transamination reactions that yield alanine. ontosight.ai

The interplay between alanine and other amino acids, particularly glutamate, is central to nitrogen metabolism and the balance of amino acids within the cell. creative-proteomics.com The reversible nature of the transamination reaction catalyzed by ALT allows for dynamic flux between amino acid and carbohydrate metabolism. creative-proteomics.com

Alanine Aminotransferase (ALT) Catalysis in this compound Synthesis

Reductive Amination Pathways

Another significant pathway for this compound synthesis is the reductive amination of pyruvate. wikipedia.orgontosight.ai This process directly incorporates an amino group into pyruvate under reducing conditions. wikipedia.org

Alanine dehydrogenase (AlaDH) is an enzyme found in many microorganisms that catalyzes the reversible reductive amination of pyruvate to this compound. pnas.orgresearchgate.netwikipedia.orgmatthey.comnih.gov This reaction provides a route for the incorporation of ammonia (B1221849) into organic molecules, producing this compound. researchgate.netnih.gov

The reaction catalyzed by AlaDH can be represented as:

Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O pnas.orgresearchgate.net

AlaDH plays a crucial role in nitrogen metabolism in microorganisms and is involved in maintaining redox balance due to its link with the NAD⁺/NADH couple. researchgate.netnih.gov In some microorganisms, AlaDH activity is essential for this compound synthesis, particularly under conditions of high nitrogen availability. pnas.orgnih.gov

Data Table: Alanine Dehydrogenase (AlaDH) Catalyzed Reaction

EnzymeSubstrate 1Substrate 2Substrate 3Product 1Product 2Product 3
Alanine Dehydrogenase (AlaDH)PyruvateAmmonium (B1175870) (NH₄⁺)NADH + H⁺This compoundNAD⁺Water (H₂O)

Both major enzymatic pathways for alanine biosynthesis are dependent on specific cofactors. Alanine aminotransferase (ALT), like all aminotransferases, requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgcabidigitallibrary.orgnih.goveclinpath.com PLP is crucial for the transfer of the amino group during the transamination reaction. wikipedia.orgnih.gov

Alanine dehydrogenase (AlaDH), on the other hand, requires nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor for the reductive amination of pyruvate. pnas.orgresearchgate.netmatthey.comsigmaaldrich.commatthey.com NADH acts as a reducing agent, providing the electrons necessary for the conversion of pyruvate to alanine. sigmaaldrich.commatthey.com The activity of AlaDH is linked to the NAD⁺/NADH redox balance in the cell. researchgate.netnih.govmdpi.com

Data Table: Cofactor Dependencies in Alanine Anabolism

Alanine Dehydrogenase (AlaDH) Mediated Synthesis

β-Alanine Biosynthetic Routes

β-Alanine can be synthesized through multiple metabolic pathways, including the decarboxylation of L-aspartate, the degradation of uracil (B121893), and the propionate (B1217596) pathway. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.gov These routes vary in their prevalence across different organisms. biorxiv.org

Decarboxylation of L-Aspartate

The decarboxylation of L-aspartate is a significant pathway for β-alanine synthesis, particularly in many bacteria and some eukaryotes. biorxiv.orgmdpi.commdpi.commdpi.com This reaction is catalyzed by L-aspartate-α-decarboxylase (ADC), also known as aspartate 1-decarboxylase (EC 4.1.1.11), which removes the α-carboxyl group from L-aspartate to produce β-alanine and carbon dioxide. frontiersin.orgresearchgate.netnih.govwikipedia.org This pathway is a crucial step in the biosynthesis of pantothenate, a precursor to coenzyme A. nih.govbiorxiv.orgnih.govwikipedia.org

Aspartate decarboxylases (PanD) exhibit enzymatic specificity for L-aspartate as their substrate. mdpi.comresearchgate.netwikipedia.org These enzymes are classified into two types based on their required cofactor: pyruvate-dependent and pyridoxal-5′-phosphate (PLP)-dependent. frontiersin.orgmdpi.com The pyruvate-dependent ADCs are primarily found in prokaryotes, particularly bacteria, and require a covalently bound pyruvoyl group for activity. nih.govmdpi.com PLP-dependent ADCs are more common in eukaryotes, such as plants and insects, and require PLP as a cofactor. frontiersin.orgmdpi.com While some enzymes might exhibit promiscuous activity, the efficiency of other decarboxylases towards aspartate is generally considered too low to be physiologically relevant for β-alanine synthesis compared to dedicated ADCs. nih.gov

The prevalence of the aspartate decarboxylation pathway for β-alanine synthesis varies across different organisms. While it is considered a main pathway in many bacteria, including Escherichia coli and Corynebacterium glutamicum, other organisms utilize different primary routes. biorxiv.orgmdpi.combiorxiv.org For instance, in some α-proteobacteria, the uracil degradation pathway is the primary route for de novo β-alanine synthesis, even if they possess the panD gene. biorxiv.orgbiorxiv.org Plants may also synthesize β-alanine from L-aspartate, although the presence and characterization of a dedicated ADC in plants have been less definitively established compared to prokaryotes. frontiersin.orgnih.gov Insects also utilize ADC proteins for β-alanine synthesis, which is then used for the biosynthesis of compounds like N-β-alanyl dopamine (B1211576) and carnosine. asm.org

Enzymatic Specificity of Aspartate Decarboxylases

Uracil Degradation Pathway

The degradation of uracil, a pyrimidine (B1678525) base, is another significant route for β-alanine biosynthesis in various organisms, including plants, yeast, and bacteria. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.govoatext.com This reductive pyrimidine degradation pathway involves the conversion of uracil through a series of enzymatic steps. nih.govbio-rad.comoatext.com Uracil is first reduced to dihydrouracil (B119008) by dihydrouracil dehydrogenase. frontiersin.orgbio-rad.comoatext.com Dihydropyrimidinase then catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine. frontiersin.orgbio-rad.comoatext.com Finally, β-ureidopropionase (also called β-alanine synthase) hydrolyzes N-carbamoyl-β-alanine to yield β-alanine, ammonia, and carbon dioxide. nih.govfrontiersin.orgbio-rad.combiorxiv.orgoatext.com This pathway is a major source of β-alanine in mammals and certain bacteria like Clostridium uracilicum and some α-proteobacteria. biorxiv.orgbiorxiv.orgoatext.comresearchgate.net

Propionate Pathway

The propionate pathway is a biosynthetic route for β-alanine observed in plants and suspected in bacteria. nih.govfrontiersin.orgnih.gov This pathway involves the conversion of propionate through several enzymatic reactions. Propionate is initially activated to propionyl-CoA. frontiersin.orgnih.gov Propionyl-CoA is then oxidized to acrylyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. frontiersin.orgnih.gov Hydrolysis yields 3-hydroxypropionate, which is further oxidized to malonate semialdehyde. frontiersin.orgnih.gov The final step involves a transamination reaction where an amino group is transferred to malonate semialdehyde, forming β-alanine. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.lifenih.gov This pathway can be linked to the metabolism of branched-chain amino acids like isoleucine and valine, which can be converted to propionyl-CoA. frontiersin.orgresearchgate.netresearcher.lifenih.gov

Isomerization from α-Alanine

While this compound (α-alanine) and β-alanine are isomers with the same chemical formula (C₃H₇NO₂), direct enzymatic isomerization from α-alanine to β-alanine is not a commonly described or primary biosynthetic pathway based on the search results. The main biosynthetic routes for β-alanine involve the modification of different precursor molecules like aspartate, uracil, or propionate, rather than the rearrangement of α-alanine. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.govoatext.com Some sources mention the interconversion of pyruvate and this compound via transamination researchgate.net, and β-alanine can be metabolized into malonate semialdehyde and this compound via transamination wikipedia.org, suggesting a metabolic link, but not a direct isomerization pathway for de novo β-alanine synthesis from α-alanine.

Evolutionary Diversification of β-Alanine Synthesis

While alpha-alanine is the proteinogenic form, β-alanine is a non-proteinogenic amino acid with significant biological roles, notably as a precursor for carnosine and pantothenate (Vitamin B5). frontiersin.orgbiorxiv.org The synthesis pathways for β-alanine exhibit evolutionary diversification across different domains of life.

In bacteria, the primary pathway for β-alanine synthesis has traditionally been considered the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). biorxiv.org This reaction is often linked to the pantothenate synthesis pathway. biorxiv.org

However, recent research has revealed alternative β-alanine synthesis routes, particularly in α-proteobacteria. These bacteria often lack the canonical L-aspartate-α-decarboxylase and instead utilize a β-alanine synthase, which is the terminal enzyme in the reductive pathway of uracil degradation. biorxiv.org This enzyme catalyzes the formation of β-alanine from 3-ureidopropionic acid. biorxiv.org This finding demonstrates that β-alanine synthesis pathways have diversified beyond the previously assumed single primary route in bacteria.

In plants, β-alanine can also be synthesized through the degradation of uracil. frontiersin.org Additionally, aspartate 1-decarboxylase can directly decarboxylate L-aspartate into β-alanine, which can then feed into coenzyme A biosynthesis. frontiersin.org The distribution of this pathway varies widely among higher plants. frontiersin.org

Studies on the molecular diversity and evolution of amino acids in simulated carbonaceous chondrite parent bodies suggest that β-amino acids, including β-alanine, may have played a role in prebiotic chemistry, although their stability under certain simulated conditions appears lower compared to some alpha-amino acids. acs.org

Adaptive laboratory evolution studies in Escherichia coli have also shown the emergence of novel β-alanine synthesis pathways, utilizing evolved enzymes like ornithine decarboxylase (SpeC) to bypass damaged canonical pathways. researchgate.net This highlights the potential for metabolic pathways to evolve and adapt, leading to diversification in the synthesis of even seemingly simple molecules like β-alanine.

Genetic and Enzymatic Regulation of Alanine Anabolism

The synthesis of alanine is subject to regulatory mechanisms at both the genetic and enzymatic levels to ensure appropriate cellular levels and coordinate with other metabolic processes.

Gene Regulation of Key Biosynthetic Enzymes

Research in Paenibacillus sabinae T27 has shown that the transcription of ald1, encoding alanine dehydrogenase (ADH1), is positively regulated by the alanine-responsive regulator AdeR. pnas.org High intracellular levels of alanine, which increase with higher external ammonium concentrations, are dependent on ADH1 activity. pnas.org This demonstrates a direct link between intracellular alanine levels and the regulation of a key alanine biosynthetic enzyme's gene expression.

In Saccharomyces cerevisiae, the expression of ALT1 and ALT2, genes presumably encoding alanine aminotransferases, is modulated by the intracellular alanine pool. plos.org ALT1 expression is induced by alanine, consistent with a role in alanine catabolism, while ALT2 expression is repressed by alanine, suggesting a potential role in biosynthesis, although the Alt2 protein appears to lack alanine aminotransferase activity. plos.org Both genes are negatively regulated by Nrg1. plos.org

Allosteric Control Mechanisms in Alanine Synthesis

Allosteric control provides a rapid and reversible mechanism to modulate enzyme activity in response to changes in metabolite concentrations. While the regulation of alanine synthesis is noted as not being as extensively characterized as some other amino acids, some insights into potential allosteric mechanisms exist. wikipedia.org

Alanine transaminase (ALT), the primary enzyme in alanine synthesis, catalyzes a reversible reaction, and its activity is influenced by the concentrations of its substrates and products (pyruvate, glutamate, alanine, and alpha-ketoglutarate). creative-proteomics.com The reversible nature allows cells to shift metabolic flux depending on nutritional status and energy demands. creative-proteomics.com

Although not directly related to alanine synthesis enzymes themselves, studies on other amino acid metabolic pathways highlight the importance of allosteric regulation. For instance, enzymes involved in the synthesis of threonine, lysine (B10760008), and isoleucine are subject to feedback inhibition by their end products, often through allosteric mechanisms. wikipedia.org Allosteric control involves the binding of effector molecules to sites distinct from the active site, inducing conformational changes that alter enzyme activity. numberanalytics.comkarger.com

Research on alanine dehydrogenase (ADH1) in Paenibacillus sabinae T27 suggests that the high levels of alanine synthesized by ADH1 can inhibit glutamine synthetase (GS) activity. pnas.org This inhibition can occur either through binding to the active site or potentially via an allosteric interaction. pnas.org While this is an effect of alanine on an enzyme in nitrogen metabolism rather than direct allosteric feedback on its own synthesis enzymes, it demonstrates how alanine can exert allosteric influence on related metabolic pathways.

The study of alanine synthesis in Escherichia coli identified that the major alanine-synthesizing transaminases, YfbQ and YfdZ, are dimers with Michaelis constants (Km) for pyruvate within the intracellular range, suggesting their activity is responsive to pyruvate availability. nih.govnih.govasm.org While not explicitly described as allosteric regulation in these specific enzymes, the kinetic properties and responsiveness to substrate concentration are fundamental aspects of enzymatic control.

Catabolism and Metabolic Cycling of Alanine

Alanine as a Substrate in Central Carbon Metabolism

The metabolic versatility of alanine is evident in its direct interface with core energy-generating pathways.

Pyruvate (B1213749) Interconversion and Link to Tricarboxylic Acid Cycle

The cornerstone of alanine catabolism is its interconversion with pyruvate, a key intermediate in glycolysis. This reaction is catalyzed by alanine transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT) creative-proteomics.com. ALT facilitates the transfer of an amino group from alanine to alpha-ketoglutarate (B1197944), yielding pyruvate and glutamate (B1630785) creative-proteomics.com. This reversible reaction allows alanine to be readily converted into a form that can enter the central metabolic pathways.

The pyruvate produced from alanine can then enter the Tricarboxylic Acid (TCA) cycle, also known as the Citric Acid Cycle or Krebs cycle, after being converted to acetyl-CoA creative-proteomics.comnih.gov. Within the TCA cycle, acetyl-CoA is oxidized, generating ATP through oxidative phosphorylation, thus providing energy for cellular processes creative-proteomics.comnih.gov. This link highlights alanine's potential as an energy substrate, particularly when glucose is scarce creative-proteomics.com.

Beyond direct energy provision, the pyruvate derived from alanine can also be utilized in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, predominantly in the liver creative-proteomics.com. This pathway is vital for maintaining blood glucose levels during periods of fasting or prolonged physical activity creative-proteomics.com. The dynamic interconversion between alanine and pyruvate is therefore crucial for the metabolic adaptation to varying energy demands and nutrient availability creative-proteomics.com.

Research has underscored the significance of this metabolic link. Studies employing stable isotope tracing techniques have indicated that alanine originating from skeletal muscle can exert control over hepatic mitochondrial oxidation rates and glucose production, particularly during extended fasting in humans jci.org. This finding emphasizes the critical metabolic crosstalk between the liver and skeletal muscle mediated by the glucose-alanine cycle during transitions in nutritional status jci.org.

Contributions to Cellular Redox Balance

The reversible transamination between alanine and pyruvate also contributes to maintaining cellular redox balance, specifically by influencing the ratio of NAD+ to NADH creative-proteomics.com. This reaction's connection to both glycolysis and mitochondrial metabolism allows it to impact the availability of NAD+, a coenzyme essential for sustaining glycolytic flux, especially under low-oxygen conditions creative-proteomics.comnih.govoup.com.

The influence of this metabolic interplay extends to the regulation of key enzymes involved in glycolysis and gluconeogenesis, such as pyruvate kinase (PK) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), whose activities are indirectly modulated by the flux through the alanine-pyruvate interconversion creative-proteomics.com.

Inter-organ Alanine Metabolism and Transport

Alanine serves as a critical vehicle for the transport of both carbon and nitrogen between different organs, playing a particularly important role in the metabolic communication between muscle and liver.

Glucose-Alanine Cycle (Cahill Cycle) Dynamics

The Glucose-Alanine Cycle, also referred to as the Cahill Cycle or Alanine Cycle, is a metabolic pathway that facilitates the transfer of amino groups and carbon skeletons from skeletal muscle to the liver wikipedia.orgontosight.aigertitashkomd.com. This cycle becomes particularly active during periods of fasting or prolonged exercise when muscle protein breakdown increases to provide substrates for energy gertitashkomd.comsketchy.com.

The cycle is initiated in muscle tissue. Here, amino groups, primarily derived from the catabolism of branched-chain amino acids, are transferred to pyruvate, a product of glycolysis, through the action of alanine transaminase wikipedia.orgontosight.aisketchy.com. This transamination effectively sequesters ammonia (B1221849), a toxic byproduct of amino acid breakdown, into alanine sketchy.com.

The newly synthesized alanine is then released from the muscle into the bloodstream and transported to the liver creative-proteomics.comontosight.aigertitashkomd.com. In the liver, the reverse reaction occurs, catalyzed by hepatic alanine transaminase, converting alanine back to pyruvate and releasing the amino group creative-proteomics.comontosight.aigertitashkomd.com. This released amino group then enters the urea (B33335) cycle, the primary pathway for the detoxification and excretion of excess nitrogen from the body creative-proteomics.comwikipedia.orggertitashkomd.com.

While the Glucose-Alanine Cycle shares similarities with the Cori cycle (which transports lactate), it is considered less energetically efficient in terms of net ATP production due to the energy demands of urea synthesis wikipedia.org. Nevertheless, its role in nitrogen transport and maintaining glucose homeostasis is indispensable wikipedia.orggertitashkomd.com.

The activity of the cycle is modulated by various factors, including the availability of glucose and amino acids, as well as hormonal signals such as insulin (B600854) and glucagon (B607659) ontosight.ai. During conditions of low glucose availability, the cycle's activity is upregulated to support increased glucose production ontosight.ai.

Data regarding inter-organ amino acid transport indicates that alanine is a major amino acid transported by blood cells, contributing significantly to the movement of amino acids from muscle and the gut to the liver in individuals in a postabsorptive state nih.gov. Studies have demonstrated that a substantial portion of the net output of alanine from the leg and gut, and its uptake by the splanchnic region, occurs via blood cells, likely erythrocytes nih.gov.

Nitrogen Transport and Gluconeogenic Substrate Provision

A primary function of the Glucose-Alanine Cycle is the efficient transport of nitrogen from peripheral tissues, particularly skeletal muscle, to the liver for detoxification through the urea cycle creative-proteomics.comwikipedia.orgontosight.aigertitashkomd.com. Muscle tissue lacks the complete set of enzymes required for the urea cycle and thus relies on synthesizing alanine to safely export surplus nitrogen generated from the catabolism of amino acids wikipedia.org. Alanine serves as a non-toxic carrier molecule for ammonia nyu.edu.

Upon reaching the liver, the amino group from alanine is transferred to alpha-ketoglutarate, forming glutamate, which subsequently enters the urea cycle creative-proteomics.comwikipedia.orggertitashkomd.com. This process is crucial for preventing the accumulation of toxic levels of ammonia in the bloodstream creative-proteomics.comgertitashkomd.com.

Concurrently, the pyruvate generated from the deamination of alanine in the liver serves as a vital substrate for gluconeogenesis creative-proteomics.comontosight.aigertitashkomd.com. This is particularly important during fasting or prolonged exercise when hepatic glycogen (B147801) stores are depleted creative-proteomics.comgertitashkomd.com. The glucose synthesized through this pathway is then released into the circulation, providing essential energy to tissues, including muscle ontosight.aigertitashkomd.com. This recycling of carbon skeletons between muscle and liver represents a key aspect of the cycle's function wikipedia.org.

The relative amounts of alanine and glutamine released from muscles into the bloodstream can be influenced by the availability of pyruvate and ammonia mdpi.com. When glycolysis is highly active, the synthesis and release of alanine are favored mdpi.com.

Hepatic Alanine Metabolism

The liver acts as a central processing organ for alanine within the framework of the Glucose-Alanine Cycle creative-proteomics.com. Upon its arrival in the liver, alanine undergoes transamination catalyzed by hepatic alanine transaminase, resulting in the formation of pyruvate and glutamate creative-proteomics.comontosight.ai.

The metabolic fate of the pyruvate produced in the liver is largely dictated by the body's current metabolic state. During fasting conditions, this pyruvate is primarily channeled into gluconeogenesis to synthesize glucose creative-proteomics.comontosight.ai. This energy-intensive process requires ATP and GTP uh.edu. The glucose generated is subsequently released into the bloodstream to maintain normoglycemia ontosight.ai.

The glutamate formed from the transamination of alanine in the liver plays a critical role in nitrogen metabolism creative-proteomics.com. Its amino group is directed into the urea cycle, thereby facilitating the detoxification of ammonia and its eventual excretion as urea creative-proteomics.comwikipedia.orggertitashkomd.com. The liver's capacity to metabolize alanine and regulate nitrogen excretion is essential for maintaining systemic homeostasis and preventing the potentially harmful accumulation of ammonia creative-proteomics.com.

Research has indicated that changes in the rate of glucose-alanine cycling can impact hepatic mitochondrial oxidation nih.gov. Studies in humans have demonstrated that reduced glucose-alanine cycling rates can become rate-limiting for hepatic pyruvate carboxylase flux following prolonged fasting, leading to decreased rates of hepatic mitochondrial oxidation nih.gov.

Alanine Turnover in Skeletal Muscle

Skeletal muscle is a significant site of alanine metabolism and a major contributor to circulating alanine, particularly during periods of metabolic stress such as fasting or prolonged exercise. Alanine is produced in muscle primarily through the transamination of pyruvate, a key intermediate of glycolysis, catalyzed by the enzyme alanine transaminase (ALT). creative-proteomics.com This process allows for the removal of nitrogen from the muscle, as the amino group from glutamate is transferred to pyruvate to form alanine and alpha-ketoglutarate. creative-proteomics.com

During exercise, the release of alanine and glutamine from skeletal muscle can significantly exceed that of other amino acids, accounting for a substantial portion of the total amino acid output. biologists.com Studies have shown that leg alanine release increases significantly during exercise at various intensities. biologists.com This accelerated release is likely due to increased muscular production from glycolytic pyruvate and other amino acids, coupled with potentially decreased hepatic utilization for gluconeogenesis. nih.gov

Protein turnover in skeletal muscle also contributes to the alanine pool. Accelerated protein degradation can lead to increased formation and release of alanine and glutamine from muscle tissue. nih.gov For instance, studies in mice with hereditary muscular dystrophy observed increased alanine and glutamine release from hind limb muscle preparations, which correlated with accelerated protein degradation. nih.gov

In conditions like experimental chronic uremia, skeletal muscle also exhibits increased alanine and glutamine formation and release. nih.gov This increased release in uremic muscle showed insensitivity to suppression by epinephrine (B1671497) or serotonin, unlike in control muscles, potentially linked to decreased cAMP levels and subsensitization of agonist-stimulated adenylate cyclase. nih.gov

Renal Alanine Metabolism

The kidneys also play a role in alanine metabolism, although their contribution to gluconeogenesis from alanine appears to be less significant compared to the liver. mdpi.com The renal metabolism of alanine involves both production and utilization. Alanine can be metabolized by transamination with alpha-ketoglutarate to form glutamate, which is subsequently deaminated to liberate ammonia. mdpi.comjci.org This process is particularly relevant in the context of renal ammonia production.

Conversely, alanine is also formed in the kidneys by the transamination of pyruvate with either glutamate or glutamine and is released into the renal venous blood. jci.org The balance between renal alanine production and utilization is influenced by the concentrations of the reactants. mdpi.comjci.org When plasma alanine concentration is within the normal range, renal production of alanine generally exceeds its utilization. jci.orgnih.gov However, increasing plasma alanine concentration can reduce production and increase utilization. jci.org

In acidotic states, the kidney extracts alanine from plasma and utilizes it as a precursor for ammonia production. jci.orgnih.gov Simultaneously, de novo formation of alanine occurs within tubular cells, contributing to the alanine in renal venous blood. nih.gov While alanine can contribute to ammonia and glucose production in the kidney during acidosis, its influence may be less pronounced compared to glutamine. physiology.org Studies in rat and dog renal tubules have shown that alanine's contribution to ammonia production during acidosis is significantly less than that of glutamine, and increasing alanine concentration does not augment ammonia or glucose production in this state. physiology.org

Neural Alanine Metabolism and Cycling

Alanine metabolism and cycling also occur in the brain, playing a role in amino acid homeostasis and ammonia transfer, particularly in conjunction with the glutamate/glutamine cycle. mdpi.comresearchgate.net While alanine may not directly contribute significantly to energy or neurotransmitter metabolism in the brain under normal conditions, it is suggested to act as an important carrier for ammonia transfer from neurons to glial cells. mdpi.comresearchgate.netnih.gov

Studies investigating alanine transport and metabolism in brain tissue have indicated that alanine cycling occurs subsequent to glutamate/glutamine cycling. researchgate.netnih.gov Alanine uptake into astrocytes appears to be largely mediated by system L isoform LAT2, while uptake into neurons may involve Na+-dependent transporters like system B0 isoform B0AT2. researchgate.netnih.gov Inhibition of system L transport has been shown to impact alanine cycling. researchgate.netnih.gov

The cerebellum, like other brain regions, exhibits tightly coupled cellular metabolism where glutamate/glutamine and alanine cycling play significant roles. mdpi.comnih.gov Inhibition of amino acid transporters, such as neural system A isoform SNAT1, can lead to decreased metabolite pools and reduced fluxes, highlighting the importance of these transport systems in cerebellar amino acid homeostasis. mdpi.comnih.gov The decrease in alanine levels observed with certain transport inhibitors further supports its involvement in the glutamate/glutamine cycle and the return of ammonia from neurons to astrocytes. mdpi.com

Alanine Metabolism in Specific Physiological States (e.g., Fasting, Hypoxia)

Alanine metabolism is significantly altered in various physiological states, including fasting and hypoxia, reflecting its role in glucose homeostasis and nitrogen balance.

During fasting, the glucose-alanine cycle becomes particularly important for maintaining blood glucose levels. creative-proteomics.comjci.org Skeletal muscle releases alanine, which is transported to the liver. creative-proteomics.com In the liver, alanine serves as a key substrate for gluconeogenesis, where it is converted to pyruvate and then to glucose. creative-proteomics.comjci.org This cycle facilitates the transfer of nitrogen from muscle to the liver for urea synthesis, while providing the liver with a carbon source for glucose production. creative-proteomics.comjci.org Prolonged fasting can lead to a decrease in hepatic alanine turnover and endogenous glucose production, although the gluconeogenic contribution from alanine remains crucial. jci.org

Hypoxia also impacts alanine metabolism. Under low oxygen conditions, there can be an increase in blood alanine levels. nih.gov This hyperalaninemia during hypoxia may result from increased muscular production of alanine from glycolytic pyruvate and other amino acids, coupled with decreased hepatic utilization for gluconeogenesis due to impaired oxidative metabolism. nih.gov In plants, hypoxia induces the accumulation of alanine, and alanine aminotransferase (AlaAT) plays a key role in this process by catalyzing the reversible interconversion of pyruvate and glutamate to alanine and 2-oxoglutarate. mdpi.comcabidigitallibrary.org This mechanism helps in saving carbon under oxygen limitation. mdpi.com During post-hypoxia recovery, the stored carbon in alanine can be mobilized via the AlaAT/glutamate dehydrogenase cycle. mdpi.com

In the context of renal metabolism during metabolic acidosis, while alanine is utilized for ammonia production, its contribution and the influence of increased alanine concentration on this process are limited compared to glutamine. physiology.org

D-Alanine Metabolism and Degradation

D-Alanine, the enantiomer of L-alanine, is a non-proteinogenic amino acid that plays important roles, particularly in bacteria where it is a key component of peptidoglycan, a major structural element of the cell wall. asm.orgnih.gov While less abundant in mammals, D-alanine metabolism and degradation pathways exist.

The degradation of D-alanine primarily occurs through the action of enzymes like D-amino acid oxidase (DAAO) and D-amino acid dehydrogenase. asm.orgontosight.ai

D-Amino Acid Oxidases and Related Enzymes

D-Amino acid oxidase (DAAO) is a flavoenzyme containing FAD that catalyzes the oxidative deamination of neutral D-amino acids, including D-alanine. frontiersin.orgworthington-biochem.comfrontiersin.org This reaction results in the production of the corresponding alpha-keto acid (pyruvate in the case of D-alanine), ammonia, and hydrogen peroxide. frontiersin.orgworthington-biochem.comfrontiersin.org The reaction catalyzed by DAAO can be represented as:

D-alanine + H2O + O2 → Pyruvate + NH3 + H2O2

DAAO is found in various organisms, including mammals, yeast, and bacteria. frontiersin.orgfrontiersin.org In humans, DAAO is highly expressed in the liver and kidney, particularly in proximal tubule cells. frontiersin.org In the kidney, DAAO has been implicated in the metabolism of D-amino acids and can contribute to the generation of hydrogen peroxide, which may be associated with renal damage in certain conditions. frontiersin.org

In bacteria, D-amino acid dehydrogenase also plays a role in D-alanine degradation, catalyzing the conversion of D-alanine to pyruvate. asm.orgontosight.ai This reaction involves NAD+ as a cofactor:

D-alanine + H2O + NAD+ → Pyruvate + NH3 + NADH + H+

Bacterial alanine racemases are enzymes that interconvert this compound and D-alanine. asm.orgontosight.ai These enzymes are crucial for providing the D-alanine required for peptidoglycan synthesis. ontosight.ai Some bacteria possess both biosynthetic and catabolic alanine racemases.

DAAO has also been studied for its potential antibacterial properties, as its activity on D-alanine (derived from bacterial peptidoglycan) can generate hydrogen peroxide, a microbicidal compound. frontiersin.orgfrontiersin.org

Data on D-amino acid oxidase activity can vary depending on the source and assay conditions. For example, D-amino acid oxidase from porcine kidney is reported to have an activity of ≥2 units per mg dry weight, where one unit oxidizes 1 µmole of D-alanine per minute at 37°C and pH 8.3. worthington-biochem.com In the yeast Rhodotorula gracilis, D-amino acid oxidase synthesis can be induced by D-alanine, with specific activities reaching up to 0.6 U (mg protein)−1 under certain growth conditions. microbiologyresearch.org

Table: Selected D-Amino Acid Oxidase Activity Data

SourceSubstrateActivity (Units/mg dry weight or protein)ConditionsCitation
Porcine KidneyD-Alanine≥237°C, pH 8.3 worthington-biochem.com
Rhodotorula gracilisD-AlanineUp to 0.6 (per mg protein)Growth medium with D-alanine and glucose microbiologyresearch.org

Structural and Functional Roles of Alanine in Biomacromolecules

Alanine's Contribution to Protein Architecture and Stability

Alanine's structural characteristics make it a key player in defining and stabilizing protein secondary and tertiary structures. Its influence is observed across different levels of protein organization.

Propensity for Alpha-Helix Formation

Alanine is widely recognized for its high propensity to form alpha-helices. numberanalytics.comwikipedia.orgnih.govpnas.org This tendency is attributed to several factors. The small, non-bulky methyl side chain of alanine minimizes steric hindrance within the tightly coiled alpha-helical structure, allowing for favorable backbone dihedral angles. numberanalytics.comwikipedia.org Experimental data suggests that alanine contributes significantly to the stability of alpha-helices, a phenomenon observed in both natively unfolded proteins and alpha helix-support conjugates. researchgate.net The stabilization effect of alanine on the alpha-helix can be seen through its positive contribution to both the entropy and enthalpy of the system. researchgate.net While the high contribution to enthalpy might seem counterintuitive to the expected entropy decrease during the formation of ordered structures, it highlights a complex interplay of forces. researchgate.net

Studies using alanine-based peptides have been instrumental in analyzing the mechanism of helix formation and the contribution of side-chain interactions to protein stability. pnas.orgresearchgate.net Extensive characterization of various peptide sequences indicates that the favorable helicity of alanine-based peptides is largely due to the strong helix-stabilizing propensity of alanine. pnas.orgresearchgate.net The helix propensity of amino acids can be quantified, and alanine consistently ranks among the highest. nih.gov For instance, a helix propensity scale based on studies of peptides and proteins shows alanine with a value of 0 kcal/mol, serving as a reference, while other amino acids have less favorable (more positive) values. nih.gov

The stability conferred by alanine in helices can range from 0.4 to 2 kcal/mol relative to glycine (B1666218), depending on the position within the helix (internal vs. capping) and the surrounding context. numberanalytics.comresearchgate.net This variation is linked to factors such as the burial of hydrophobic surface upon folding and interference with hydrogen bonding to the solvent. researchgate.net The favorable helicity of alanine is partly explained by the correlation between the helix propensities of nonpolar amino acids and side-chain entropy; alanine requires no reduction in side-chain entropy upon helix formation. pnas.org Furthermore, solvent shielding plays a role, as the small alanine side chain does not impede water interactions with the peptide carbonyl groups in a polyalanine helix. pnas.org

Amino AcidAlpha Helix Propensity (kcal/mol)
Alanine (A)0
Leucine (B10760876) (L)0.21
Arginine (R)0.21
Methionine (M)0.24
Lysine (B10760008) (K)0.26
Glutamine (Q)0.39
Glutamic acid (E)0.40
Isoleucine (I)0.41
Tryptophan (W)0.49
Serine (S)0.50
Tyrosine (Y)0.53
Phenylalanine (F)0.54
Valine (V)0.61
Histidine (H)0.61
Asparagine (N)0.65
Threonine (T)0.66
Cysteine (C)0.68
Aspartic acid (D)0.69
Glycine (G)1.0

Data based on helix propensity scale for solvent-exposed residues in the middle positions of alpha-helices. nih.gov

Role in Beta-Sheet and Polyproline II Helix Stabilization

Beyond alpha-helices, alanine also contributes to the stability of other secondary structures, including beta-sheets and the left-handed polyproline II (PPII) helix. researchgate.net In fibrillar proteins, alanine can stabilize beta-sheets. researchgate.net For instance, in silk fibroin, which is rich in glycine, alanine, and serine, alanine side chains add rigidity to the beta-sheet structure, helping to maintain a properly pleated conformation. researchgate.net This rigidity helps avoid alternative conformations that could interfere with the formation of the multi-layer pleated-sheet structure. researchgate.net

The PPII helix is another conformation where alanine plays a stabilizing role. researchgate.net Studies on short alanine peptides have shown a high fraction of PPII structure at low temperatures. pnas.orgpnas.org The formation of the PPII helix in alanine sequences may involve cooperative effects, and water molecules can play a role in stabilizing this structure, potentially through water-bridged hydrogen bonds coating the PPII-helix surface. pnas.orgpnas.org Theoretical calculations suggest that the PPII backbone conformation can be the most stable in the presence of water, with beta structure being less stable. pnas.org However, the influence of local amino acid sequence on beta-sheet formation is not as well understood as for alpha-helices, and tertiary interactions with surrounding protein parts may play a dominant role in maintaining beta-sheet structure. nih.gov

Influence on Protein Folding Energetics and Conformational Ensembles

Alanine influences the energetics of protein folding and the distribution of protein conformational ensembles. The folding process involves navigating a complex energy landscape, and the amino acid composition affects this landscape. nih.gov The unfolding free energy of alanine-rich domains has been found to be an additive property, increasing linearly with chain length in alanine-rich alpha-helical peptides. nih.gov This suggests a predictable energetic contribution of alanine residues to the stability of helical structures during folding and unfolding. nih.gov

Computational studies, such as ab initio calculations, have investigated the potential energy surfaces for alanine chains, revealing stable conformations and the energy barriers between them. nih.gov These studies provide insights into the conformational preferences of alanine residues and their role in defining the folding pathway. nih.gov

Furthermore, alanine scanning mutagenesis is a technique used to probe the contribution of individual residues to protein stability and folding. By substituting other amino acids with alanine, researchers can assess the energetic impact of the original residue. This method has been used to study the stability of helices and the role of buried residues in protein stability. escholarship.orgpnas.org

Alanine also plays a role in shaping protein conformational ensembles, which represent the collection of different three-dimensional structures a protein can adopt. mdpi.com Techniques involving randomized alanine sequence masking have been used to expand the conformational diversity of predicted structural ensembles, helping to capture alternative protein conformations, including those relevant to ligand binding. mdpi.commdpi.com This highlights how alanine's inherent flexibility and packing properties can influence the range of accessible protein shapes.

Packing and Hydrophobic Core Interactions in Proteins

Alanine's small, non-polar methyl side chain is crucial for efficient packing within the hydrophobic core of proteins. The interior of soluble proteins is typically tightly packed with hydrophobic residues, and this packing is closely correlated with protein stability. escholarship.orgpnas.org Alanine, along with other small hydrophobic residues like glycine, contributes significantly to high packing values, particularly in the transmembrane helix-helix interfaces of integral membrane proteins. pnas.org In soluble proteins, alanine is also a common buried residue, contributing to the hydrophobic core alongside leucine. pnas.org

The tight packing facilitated by alanine in membrane proteins is thought to compensate for the reduced hydrophobic effect as a driving force for helix-helix association in the lipid bilayer. pnas.org Studies involving repacking the hydrophobic core of proteins with alanine and leucine have demonstrated that specific arrangements of these residues can lead to stable proteins with native-like structures. jh.edu The relative positions of alanine residues in the hydrophobic core can even influence the formation of different coiled-coil structures, such as two-stranded or four-stranded alpha-helical coiled-coils. nih.govoup.com For example, placing four alanine residues in the same plane of a potential four-stranded coiled-coil can create a cavity that destabilizes the structure, favoring a two-stranded arrangement. nih.govoup.com

Alanine in Peptide Synthesis and Engineering

Alanine is a fundamental building block in peptide synthesis and engineering, widely used due to its favorable properties. creative-proteomics.com

Strategies for Custom Peptide Synthesis Utilizing Alanine

Alanine is a common amino acid used in the chemical synthesis of custom peptides. masterorganicchemistry.com Its simple structure and non-reactive side chain make it straightforward to incorporate into growing peptide chains using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). masterorganicchemistry.comontosight.ai

In SPPS, amino acids are added sequentially to a solid support, and the process typically involves protecting groups to ensure that peptide bonds form specifically between the desired amino and carboxyl groups. masterorganicchemistry.com Alanine, with its minimal side-chain functionality, often does not require additional side-chain protection, simplifying the synthesis procedure. masterorganicchemistry.com

Alanine-based peptides are frequently used as model systems in peptide synthesis and folding studies due to their simplicity. ontosight.aiontosight.ai For example, hexa-L-alanine, a synthetic peptide composed of six L-alanine residues, is studied for its self-assembly properties and use in designing biomaterials and understanding protein interactions. ontosight.ai

Furthermore, alanine can be incorporated into peptides to modulate their properties. For instance, the introduction of non-canonical amino acids, including modified alanine analogues, is a strategy used in peptide drug development to enhance properties like cell permeability, oral bioavailability, and protease stability. rsc.org Strategies involving the synthesis of tailored C-glycosyl alanine analogues represent a flexible approach for creating modified peptides with potential therapeutic applications. nih.govacs.org

Peptide Synthesis StrategyDescriptionRelevance to Alanine
Solid-Phase Peptide Synthesis (SPPS)Sequential addition of protected amino acids to a solid support to build a peptide chain. masterorganicchemistry.comontosight.aiAlanine's simple side chain often simplifies protection strategies in SPPS. masterorganicchemistry.com
Incorporation of Non-Canonical Amino Acids (ncAAs)Including modified amino acids in peptide sequences to alter properties. rsc.orgModified alanine analogues are a class of ncAAs used to enhance peptide properties. rsc.org
Synthesis of Tailored Amino Acid Analogues (e.g., C-glycosyl alanine)Chemical synthesis of modified amino acids for subsequent incorporation into peptides. nih.govacs.orgAllows for the creation of peptides with specific functionalities via alanine modification. nih.govacs.org

Design and Characterization of Alanine-Containing Peptide Systems

Alanine's structural simplicity and biological relevance make it a valuable component in the design and characterization of synthetic peptide systems jpt.com. Alanine-rich peptides, for instance, have been studied for their aggregation behavior and stability nih.gov. The aggregation and self-assembly of polypeptides are influenced by factors such as sequence chemistry and solution temperature nih.gov. Studies on alanine-rich peptides have shown that they can form β-sheet structures under specific solution conditions and can be used as associative domains in multiblock peptide-polymer conjugates nih.gov.

Research has also focused on the structural and functional characterization of naturally occurring alanine-rich peptides. For example, an alanine-rich peptide analogue from Pleuronectes americanus (Pa-MAP), initially identified as an antifreeze peptide, demonstrated activity against various targets including tumoral cells, bacteria, viruses, and fungi plos.org. Its molecular mechanism of action was linked to its hydrophobic residues plos.org. Structural studies using techniques like circular dichroism and molecular dynamics simulations revealed that Pa-MAP exhibits high conformational stability and undergoes a conformational transition to a partial or full α-helical fold in different environments plos.org.

Alanine scanning is frequently used in the design and characterization of peptide libraries to identify key residues responsible for peptide function, stability, and conformation genscript.com. By sequentially substituting non-alanine residues with alanine, researchers can measure the resulting changes in activity and determine the contribution of individual amino acids to the peptide's functionality genscript.com. This approach has been applied to study various peptides, including those involved in immune responses and hormone activity genscript.comresearchgate.net.

Alanine in Directed Mutagenesis Studies of Proteins

Site-directed mutagenesis is a fundamental technique for investigating protein structure-function relationships and protein-protein interactions novapublishers.comgenscript.com. Among the various mutagenesis strategies, alanine scanning mutagenesis is a widely used and versatile approach novapublishers.comgenscript.comwikipedia.org.

Alanine Scanning Mutagenesis for Structure-Function Elucidation

Alanine scanning mutagenesis involves the systematic substitution of individual amino acid residues within a protein sequence with alanine genscript.comwikipedia.org. This technique is particularly useful for evaluating the role and relevance of specific amino acid side chains in protein regions of interest genscript.comwikipedia.org. Substituting a residue with alanine effectively removes the side chain atoms beyond the β-carbon, allowing researchers to infer the contribution of the original side chain to the protein's stability or function wikipedia.orgpnas.org.

This method has been instrumental in dissecting critical residues or "hot spots" essential for various protein functions genscript.comnih.gov. For instance, alanine scanning has been used to identify residues crucial for the interaction between human growth hormone and its receptor genscript.com. It has also been applied to map residues in human Fas ligand necessary for Fas receptor interaction and cytotoxic activity genscript.com. During the COVID-19 pandemic, alanine scanning mutagenesis was leveraged to map neutralizing epitopes in the SARS-CoV-2 Spike protein, identifying specific amino acids required for antibody binding genscript.com.

Computational alanine scanning mutagenesis methods have been developed to complement experimental approaches, providing a molecular view of the structural and energetic consequences of mutations novapublishers.combristol.ac.uk. These computational techniques can estimate changes in binding affinity and protein stability, aiding in the identification of hot spot residues novapublishers.combristol.ac.uk.

Analysis of Residue Importance in Protein-Protein and Protein-Ligand Interactions

Alanine scanning mutagenesis is a powerful experimental methodology for investigating the structural and energetic characteristics of protein complexes, particularly in identifying residues critical for protein-protein and protein-ligand interactions nih.govnih.gov. By systematically replacing interface amino acids with alanine, changes in the free energy of binding (ΔΔG) can be measured nih.gov. This process helps to identify the functional epitope, which consists of residues that make significant energetic contributions to the binding interaction pnas.orgnih.gov.

Studies have shown that protein-protein interactions often depend critically on a small number of "hot spot" residues at the interface, which contribute dominantly to the free energy of binding nih.gov. Alanine scanning mutagenesis is effective in identifying these hot spots novapublishers.comnih.gov. Computational methods have been developed to predict hot spot residues in protein complexes by analyzing energy terms contributing to interactions nih.gov.

Alanine scanning has also been successfully applied to study protein-ligand interactions nih.govf1000research.com. It can help evaluate individual residue contributions towards ligand interaction by computing the ligand interaction energy for each alanine mutant and calculating the corresponding ΔΔG values nih.gov. This analysis can provide insights into critical residues for interaction and aid in lead refinement in drug discovery nih.gov. Computational strategies based on molecular dynamics free energy simulations have been developed to quantitatively predict the effects of alanine scanning in protein-ligand complexes, such as those involving G-protein coupled receptors plos.org.

Alanine-Stretch Mutagenesis as a Protein Engineering Tool

While single alanine substitutions are valuable, systematic analysis of a protein can be laborious oup.com. Alanine-stretch mutagenesis offers a more efficient approach by substituting or inserting stretches of residues with alanines oup.comnih.gov. This method can be used to rapidly scan a whole protein sequence to probe secondary structures or characterize the catalytic or functional role of a stretch of residues oup.com. It also serves as a tool for studying protein stability and folding oup.com.

Alanine-stretch scanning mutagenesis can be particularly useful for epitope mapping and identifying permissive sites for inserting foreign epitopes in a protein oup.com. Methods have been developed to facilitate the introduction of alanine stretches, including those utilizing antibiotic resistance gene cartridges for selection oup.comnih.gov. This technique is considered reliable and flexible for general use in protein engineering oup.comnih.gov.

In protein engineering workflows, alanine scanning, including alanine-stretch mutagenesis, can help pinpoint residues that could be further modified to improve desirable protein properties genscript.comfrontiersin.org.

Enzymology and Biochemical Kinetics of Alanine Modifying Enzymes

Alanine Aminotransferases (ALT)

Alanine aminotransferase (ALT), also known as glutamate (B1630785) pyruvate (B1213749) transaminase (GPT), is a pivotal enzyme in amino acid and glucose metabolism. It catalyzes the reversible transfer of an amino group from alanine to -ketoglutarate, yielding pyruvate and glutamate wjgnet.comnih.gov. This reaction serves as a vital link between amino acid catabolism and the citric acid cycle, as well as gluconeogenesis .

Molecular Mechanisms of Transamination

The transamination reaction catalyzed by ALT involves a ping-pong mechanism utilizing the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6 fishersci.sewikipedia.orgamu.edu.azeclinpath.com. PLP is covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine wikipedia.orgamu.edu.az. The process begins with the amino group of alanine being transferred to the enzyme-bound PLP, forming a Schiff base (external aldimine) and releasing pyruvate wikipedia.orgeclinpath.com. The PLP is converted to pyridoxamine-5'-phosphate (PMP) in this step. Subsequently, PMP transfers the acquired amino group to -ketoglutarate, regenerating PLP and producing glutamate wjgnet.comeclinpath.com. This reversible transfer of the amino group allows for the interconversion of alanine and pyruvate, and -ketoglutarate and glutamate wjgnet.com.

Structural Biology and Active Site Characteristics

ALT enzymes are typically homodimers, with each subunit binding a molecule of the PLP coenzyme . The active site of ALT is where the transamination reaction takes place. PLP is crucial for this process, forming a Schiff base linkage with a lysine residue within the active site fishersci.se. The versatility of PLP in catalyzing various reactions, including transamination, stems from its ability to covalently bind the substrate and act as an electrophilic catalyst, stabilizing carbanionic reaction intermediates wikipedia.orgwikidoc.org.

Isoform Diversity and Subcellular Localization

In humans, two distinct ALT isozymes, ALT1 and ALT2, are produced from different genes nih.govresearchgate.net. These isoforms exhibit differential tissue expression and subcellular localization researchgate.net. ALT1 is predominantly found in the liver, where it is localized in the cytoplasm and endoplasmic reticulum nih.govresearchgate.net. ALT2, on the other hand, is more enriched in skeletal muscle and is localized to the mitochondria and endoplasmic reticulum in these cells researchgate.net. While both isoforms contribute to the total ALT activity detected in serum, ALT1 is thought to be primarily responsible for basal serum ALT activity researchgate.net. The differential subcellular localization of protein isoforms, including those of ALT, can be influenced by various factors such as alternative splicing and alternative polyadenylation, which affect regulatory elements like RNA binding protein sites and microRNA binding sites in the 3' untranslated regions of mRNA elifesciences.orgfrontiersin.org.

Kinetic Parameters and Regulatory Properties

The kinetic properties of ALT, such as substrate affinity () and catalytic efficiency (), can vary depending on the isoform and the organism. Studies on rat and human ALT have indicated the presence of soluble isoforms in the cytosol and mitochondria . For instance, the mitochondrial ALT in rats has been reported to have a significantly lower for alanine compared to the cytoplasmic ALT, suggesting a potentially more prominent role in pyruvate formation from alanine in mitochondria . However, later research suggested that a substantial portion of alanine-derived pyruvate originates in the cytoplasm, and the contribution of rat mitochondrial ALT to gluconeogenesis might be less significant than that of the cytoplasmic enzyme .

ALT activity can be influenced by various factors, including inhibitors. For example, amino-oxyacetate (AOA) is an inhibitor of PLP-dependent transaminases, including ALT .

Alanine Dehydrogenases (AlaDH)

Alanine dehydrogenase (AlaDH) (EC 1.4.1.1) is a microbial enzyme that catalyzes the reversible conversion between L-alanine and pyruvate nih.govtandfonline.com. This enzyme plays a central role in the metabolism of microorganisms, contributing to energy generation and the synthesis of essential cellular components like the peptidoglycan layer nih.govtandfonline.comcreative-enzymes.com.

Reversible Oxidative Deamination and Reductive Amination

AlaDH catalyzes a reversible reaction involving the oxidative deamination of this compound and the reductive amination of pyruvate nih.govtandfonline.comasm.org. In the oxidative deamination reaction, this compound is converted to pyruvate, with the concomitant reduction of NAD to NADH and the release of ammonia (B1221849) tandfonline.comasm.org. This reaction provides pyruvate for energy generation through the tricarboxylic acid cycle, particularly important for processes like sporulation in microorganisms nih.govtandfonline.com.

The reverse reaction, reductive amination, involves the conversion of pyruvate to this compound, utilizing ammonia and NADH, which is oxidized to NAD nih.govtandfonline.com. This process provides a pathway for the incorporation of ammonia into organic molecules, facilitating the synthesis of this compound required for protein synthesis and the formation of the peptidoglycan layer in bacterial cell walls nih.govcreative-enzymes.com. The reaction catalyzed by AlaDH is linked to the redox balance of NAD and NADH in microorganisms nih.govtandfonline.com.

Some AlaDH enzymes can also catalyze the non-reversible reduction of glyoxylate (B1226380) into glycine (B1666218) nih.gov.

The optimal pH for the amination reaction catalyzed by Bacillus subtilis AlaDH is typically in the range of 8.8-9.0, while the deamination reaction has an optimal pH of 10-10.5 creative-enzymes.com. Studies on Archaeoglobus fulgidus AlaDH have shown that the reductive amination of pyruvate occurs at a higher maximum rate in vitro compared to the deamination of this compound asm.org.

Kinetic Parameters of Archaeoglobus fulgidus AlaDH asm.org

Substrate/Coenzyme (mM)
This compound0.71
NAD0.60
Pyruvate0.16
NADH0.02
NH17.3

Note: Data are for the enzyme from Archaeoglobus fulgidus.

ReactionSpecific Activity (U/mg) (s)
Oxidative Deamination10.66.1
Reductive Amination203118

Note: Data are for the enzyme from Archaeoglobus fulgidus asm.org.

Role in Microbial Nitrogen and Carbon Metabolism

Alanine plays a significant role in the nitrogen and carbon metabolism of microorganisms. In Escherichia coli colonies, alanine metabolism exhibits spatial and temporal heterogeneity. Under anoxic conditions with abundant carbon and nitrogen sources, E. coli cells can secrete alanine via the transporter AlaE. Conversely, in oxic, nutrient-deprived regions, alanine is utilized as a carbon and nitrogen source through the action of enzymes like DadA and DadX. biorxiv.orgelifesciences.orgnih.gov This spatially organized cross-feeding of alanine can influence cellular viability and growth within the colony. biorxiv.orgelifesciences.orgnih.gov Alanine consumption supports growth in these regions. biorxiv.orgelifesciences.org The ability to use extracellular alanine as a carbon or nitrogen source in oxic conditions has been confirmed, with alanine serving as a poor carbon source but a good nitrogen source under these conditions. elifesciences.org

In the context of hypoxia stress and recovery in plants, changes in amino acid metabolism, including alanine metabolism, contribute to mitigating the effects of oxygen limitation. mdpi.com Alanine synthesis via alanine aminotransferase (AlaAT) using glutamate as an amino donor helps regenerate NAD+, which supports glycolysis under hypoxic conditions. mdpi.com This "alanine shunt" also conserves carbon by competing with ethanol (B145695) synthesis for pyruvate. mdpi.com During post-hypoxia recovery, an AlaAT/glutamate dehydrogenase (GDH) cycle can mobilize carbon from stored alanine, with alanine being deaminated by the reverse reaction of AlaAT to produce pyruvate and glutamate. mdpi.com

Enzymatic Properties and Cofactor Requirements

Enzymes involved in alanine metabolism, such as alanine racemase and alanine aminotransferase, require specific cofactors for their activity. Cofactors are non-protein chemical compounds essential for enzyme function, transforming inactive apoenzymes into active holoenzymes. solubilityofthings.comwou.edulibretexts.org They can be inorganic ions or organic molecules known as coenzymes, often derived from vitamins. solubilityofthings.comwou.edulibretexts.org

Alanine racemase (EC 5.1.1.1) is a key enzyme that catalyzes the interconversion of this compound and D-alanine. wikipedia.orgproteopedia.org This enzyme utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. wikipedia.orgproteopedia.org PLP is covalently bound to a lysine residue in the enzyme's active site via an internal aldimine linkage. rcsb.orgacs.orgebi.ac.uk The binding of PLP is crucial for the enzyme's catalytic mechanism, acting as an electron sink to stabilize reaction intermediates. wikipedia.orgresearchgate.net The phosphate (B84403) group of PLP forms hydrogen bonds with residues, contributing to its stable position within the active site. tandfonline.com

Alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), catalyzes the reversible transamination between alanine and alpha-ketoglutarate (B1197944), producing pyruvate and glutamate. creative-proteomics.com This enzyme also requires PLP as a cofactor. PLP is essential for the transfer of the amino group during the transamination reaction. creative-proteomics.com

Aspartate alpha-decarboxylase (ADC), involved in the production of beta-alanine (B559535) from aspartate, is a pyruvoyl group-dependent enzyme. ebi.ac.uk The pyruvoyl cofactor is covalently bound to the enzyme and is formed by post-translational modification of an internal amino acid residue during the self-processing cleavage of a precursor protein. ebi.ac.uknih.gov

Cofactors influence enzyme kinetics by altering the active site conformation, which can increase reactivity and enhance substrate binding. solubilityofthings.com

Alanine Racemases (Alr)

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible racemization of this compound to D-alanine. wikipedia.orgproteopedia.org This enzyme is essential for bacterial cell wall synthesis as D-alanine is a key component of peptidoglycan. proteopedia.orgtandfonline.comnih.gov

Catalytic Mechanism of D/L-Alanine Interconversion

The catalytic mechanism of PLP-dependent alanine racemases involves several steps, typically described as a two-base mechanism with a PLP-stabilized carbanion intermediate. wikipedia.orgresearchgate.net The process begins with the PLP cofactor bound to the enzyme via an internal aldimine bond with a lysine residue (e.g., Lys39). acs.orgebi.ac.ukresearchgate.net The substrate, this compound, attacks the internal aldimine, displacing the lysine and forming an external aldimine with PLP. ebi.ac.ukresearchgate.net Subsequently, a catalytic base (e.g., Tyr265 or Tyr265') abstracts the alpha-proton from the this compound, resulting in a quinonoid intermediate stabilized by the electron-withdrawing property of PLP. wikipedia.orgebi.ac.ukresearchgate.net Another catalytic base (e.g., Lys39) then donates a proton to the opposite side of the alpha carbon, leading to the formation of a D-alanine external aldimine. wikipedia.orgresearchgate.net Finally, the D-alanine is released, and the internal aldimine with the lysine residue is regenerated. ebi.ac.ukresearchgate.net Structural studies suggest that specific residues, such as Tyrosine 265 and Lysine 39, are positioned on either side of the alpha carbon to facilitate proton exchange. wikipedia.org The carboxylate oxygen atoms of the PLP-alanine intermediate may also directly participate in catalysis by mediating proton transfer between Lys39 and Tyr265. wikipedia.orgnih.gov

Structural Characteristics of Alanine Racemase

Bacterial alanine racemases can exist as monomers or homodimers depending on the species. acs.orgebi.ac.uk For instance, the alanine racemase from Bacillus stearothermophilus is a homodimer. rcsb.orgacs.org The monomer of alanine racemase typically consists of two domains: an N-terminal eight-stranded alpha/beta barrel and a C-terminal domain primarily composed of beta-strand. wikipedia.orgrcsb.orgacs.orgebi.ac.uk In the dimeric structure, the mouth of the alpha/beta barrel of one monomer faces the second domain of the other monomer. rcsb.orgacs.orgebi.ac.uk The PLP cofactor is located in and above the mouth of the alpha/beta barrel and is covalently linked to a lysine residue (e.g., Lys39) within this domain. rcsb.orgacs.orgebi.ac.uk

Specific residues are involved in anchoring PLP and contributing to substrate binding and intermediate stabilization. For example, Arg219 can form a hydrogen bond with the pyridine (B92270) nitrogen of PLP, potentially influencing electron delocalization in PLP-alanine intermediates. rcsb.orgebi.ac.ukacs.org Arg136 may donate a hydrogen bond to the phenolic oxygen of PLP and be involved in substrate binding and stabilization. rcsb.orgebi.ac.uk Alanine racemase from Bacillus stearothermophilus has a molecular mass of approximately 43.3 kDa per subunit, with each subunit containing 388 amino acids and a bound PLP cofactor. acs.org The crystal structure of alanine racemase from Bacillus stearothermophilus has been determined at 1.9 Å resolution. wikipedia.orgrcsb.orgacs.org Some alanine racemases are notable for containing a left-handed alpha-helix. wikipedia.org

Substrate Specificity and Inhibitor Binding Modes

Alanine racemase primarily catalyzes the interconversion of this compound and D-alanine. wikipedia.orgproteopedia.org However, the substrate specificity can be influenced by specific residues. For example, Tyr354 in Geobacillus stearothermophilus alanine racemase is reported to be important for controlling substrate specificity. nih.gov Mutation of Gln360 in the alanine racemase from Thermoanaerobacter tengcongensis can affect enzyme activity. nih.gov

Alanine racemase is a target for antimicrobial drugs because of its essential role in bacterial cell wall synthesis and its absence in eukaryotes. proteopedia.orgtandfonline.comnih.govnih.gov Several inhibitors of alanine racemase have been identified, many of which are structural analogs of alanine. tandfonline.comnih.govresearchgate.net These inhibitors often interact with the enzyme-bound PLP and interfere with the catalytic process. researchgate.net Examples of known alanine racemase inhibitors include D-cycloserine, O-carbamyl-D-serine, β,β,β-trifluoroalanine, alanine phosphonate, 1-amino-cyclopropane phosphonate, and β-chloro- and β-fluoroalanine. wikipedia.orgtandfonline.comnih.govresearchgate.net

D-cycloserine and O-carbamyl-D-serine are natural antibiotics that inhibit alanine racemase. tandfonline.comnih.govresearchgate.net D-cycloserine inactivates the enzyme by engaging the enzyme-bound cofactor, but its lack of target specificity due to its primary amine can lead to inhibition of other PLP-dependent enzymes and cause toxicity issues. tandfonline.comnih.govresearchgate.net

Novel non-substrate alanine racemase inhibitors have also been identified through high-throughput screening. nih.govresearchgate.net These inhibitors can act through different mechanisms and may offer improved target specificity. nih.gov Molecular docking studies can provide insights into the binding modes of inhibitors, showing whether they bind directly to the active site or near it. researchgate.net

Alanine Decarboxylases (AlaDC)

Alanine decarboxylase (AlaDC) is an enzyme that catalyzes the decarboxylation of alanine. In plants, such as tea plants, AlaDC is involved in the biosynthesis of ethylamine (B1201723), a precursor for theanine synthesis. elifesciences.orgnih.govelifesciences.org AlaDC in tea plants is believed to have evolved from serine decarboxylase (SerDC) through gene duplication and neofunctionalization. elifesciences.orgnih.govelifesciences.org Although sharing conserved amino acid sequences with SerDC, AlaDC specifically catalyzes the decarboxylation of alanine. elifesciences.orgnih.govelifesciences.org Plant AlaDCs typically exhibit lower enzymatic activity compared to SerDCs, which may be a regulatory mechanism for controlling ethylamine production. elifesciences.orgnih.govelifesciences.org Dimerization is essential for the activity of AlaDC, as the active site is formed by residues from two monomers. elifesciences.orgnih.govelifesciences.org Specific amino acid residues, such as Tyr336 in Camellia sinensis AlaDC, are essential for enzymatic activity. nih.govelifesciences.org

Another enzyme involved in decarboxylation related to alanine metabolism is L-aspartate-alpha-decarboxylase (PanD), which produces beta-alanine from L-aspartate. bohrium.com This enzyme is crucial in the enzymatic preparation of beta-alanine. bohrium.com

Enzymatic Production of β-Alanine

Beta-alanine is a naturally occurring beta-amino acid, distinct from the alpha-amino acid alanine. nih.gov While not directly produced from alpha-alanine by a simple modification, enzymes involved in beta-alanine synthesis are relevant in the broader context of amino acid metabolism. The primary enzymatic route for beta-alanine production in many organisms, particularly bacteria, is the decarboxylation of L-aspartate catalyzed by L-aspartate 1-decarboxylase (ADC, EC 4.1.1.11). ebi.ac.ukresearchgate.netebi.ac.ukfrontiersin.orgmdpi.comresearchgate.net This enzyme removes the carboxyl group from the beta-carbon of aspartate, yielding beta-alanine and carbon dioxide. ebi.ac.ukmdpi.comresearchgate.net

In prokaryotes, this pathway is a major route for beta-alanine synthesis and is crucial for the biosynthesis of pantothenate (vitamin B5), where beta-alanine is a required precursor. ebi.ac.ukebi.ac.ukfrontiersin.org The panD gene encodes for aspartate decarboxylase in organisms like Escherichia coli and Salmonella enterica. researchgate.netgoogle.comuniprot.org

While the aspartate decarboxylation pathway is prominent in bacteria, other pathways for beta-alanine synthesis exist in different organisms. In plants, beta-alanine can be synthesized from precursors such as polyamines (spermine/spermidine), propionate (B1217596), and uracil (B121893). frontiersin.org The degradation of uracil, for instance, involves a three-step enzymatic pathway culminating in the production of beta-alanine. frontiersin.orgbiorxiv.org Some promiscuous decarboxylases can also decarboxylate aspartate. biorxiv.org

Enzymatic conversion methods using free enzymes or whole-cell synthesis with engineered microorganisms are employed for the biological production of beta-alanine. frontiersin.org Whole-cell catalysis has achieved high production levels of beta-alanine. frontiersin.org

Structure-Function Relationships of Decarboxylases

Amino acid decarboxylases are a diverse group of enzymes that catalyze the removal of a carboxyl group from amino acids, producing amines. They play crucial roles in various metabolic pathways, including the biosynthesis of neurotransmitters and other bioactive molecules. pnas.orgfrontiersin.orgnih.govresearchgate.net

Many amino acid decarboxylases, including some involved in related metabolic pathways, are pyridoxal 5'-phosphate (PLP)-dependent enzymes. pnas.orgfrontiersin.orgwikipedia.orgfishersci.fifishersci.se PLP, the active form of vitamin B6, acts as a coenzyme in these reactions. frontiersin.orgwikipedia.orgfishersci.fifishersci.se The mechanism involves the formation of a Schiff base linkage between the amino group of the amino acid substrate and the aldehyde group of PLP within the enzyme's active site. frontiersin.org This internal aldimine structure is critical for the catalytic process. frontiersin.org

Aspartate 1-decarboxylase (ADC), the enzyme responsible for beta-alanine production from aspartate, is a pyruvoyl-dependent decarboxylase in prokaryotes, meaning it utilizes a covalently bound pyruvoyl group as a cofactor rather than PLP. ebi.ac.ukebi.ac.uk The enzyme is synthesized as a proenzyme and undergoes self-processing to yield active alpha and beta chains, with the pyruvoyl group being formed during this cleavage. ebi.ac.ukebi.ac.uk The active site of the tetrameric ADC enzyme is located at the interface of two subunits, involving residues from both alpha and beta chains of adjacent subunits. ebi.ac.ukebi.ac.uk

In contrast, many other amino acid decarboxylases, such as aromatic L-amino acid decarboxylase (AADC) and glutamate decarboxylase (GAD), are PLP-dependent. pnas.orgfrontiersin.orgwikipedia.orgnih.govplos.orgmdpi.com These enzymes typically function as homodimers, with the active site located near the monomer-monomer interface. plos.orgmdpi.comresearchgate.net The PLP cofactor is often bound to a conserved lysine residue in the active site. frontiersin.orgplos.org Structural studies of these decarboxylases have revealed key residues and structural features within the active site that dictate substrate specificity and catalytic efficiency. pnas.orgfrontiersin.orgnih.govplos.orgmdpi.comelifesciences.orgelifesciences.org For instance, variable structural features of the substrate-binding pocket in plant aromatic amino acid decarboxylases underlie their divergent substrate selectivity. pnas.org Flexible loops within the active site can also play a crucial role in catalysis. elifesciences.org

Comparative structural analysis of different decarboxylases provides insights into the evolutionary development and functional diversity within this enzyme family. pnas.orgresearchgate.net

Engineering of Decarboxylase Activity

Enzyme engineering techniques, including directed evolution and site-directed mutagenesis, have been successfully applied to modify and improve the activity and substrate specificity of amino acid decarboxylases for various biotechnological applications, including the enhanced production of amino acids and their derivatives like beta-alanine. mdpi.comnih.govresearchgate.netelifesciences.orgnih.goviucr.orgsrce.hrresearchgate.netnih.gov

For L-aspartate α-decarboxylase (ADC), engineering efforts aim to enhance its specific activity, which can be a limiting factor in the broad application of ADCs for beta-alanine biosynthesis. mdpi.comnih.gov Researchers have explored novel ADCs from different organisms and engineered them through structure-guided evolution. mdpi.comnih.gov For example, a novel ADC from Corynebacterium jeikeium (CjADC) was discovered and engineered, resulting in a mutant with significantly increased specific activity and lower Km compared to the wild-type enzyme. mdpi.comnih.gov Mutations introduced through engineering can increase structural stability, promote hydrogen-bond formation, and create more favorable hydrophobic environments around the active center, thereby improving substrate binding and catalytic efficiency. mdpi.comnih.gov Whole-cell bioconversion studies using engineered strains expressing these improved ADCs have demonstrated high beta-alanine production titers. researchgate.netmdpi.comnih.govmdpi.comnih.gov

Directed evolution has also been used to alter the substrate specificity of other decarboxylases, such as dialkylglycine decarboxylase (DGD), to accept non-native amino acid substrates. nih.gov Similarly, saturation mutagenesis of key active site residues in aromatic L-amino acid decarboxylases has been shown to expand their substrate profiles, allowing them to decarboxylate a wider range of aromatic amino acids. nih.govresearchgate.net

Mutagenesis screening based on protein structures has identified crucial sites for substrate specificity in enzymes like alanine and serine decarboxylases, and specific mutations have been shown to increase catalytic activity. elifesciences.orgelifesciences.org These studies highlight the importance of understanding the structure-function relationships to guide rational design strategies for enzyme engineering.

The engineering of decarboxylase activity is a critical area of research for developing efficient and environmentally friendly biological processes for the production of valuable amino acids and their derivatives. frontiersin.orgmdpi.comnih.gov

Advanced Analytical and Spectroscopic Methodologies in Alanine Research

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, coupled with metabolic flux analysis (MFA), is a powerful approach to investigate the dynamic processes involving alanine, such as its synthesis, degradation, and interconversion with other metabolites. This technique allows researchers to trace the flow of atoms through complex metabolic networks.

Application of Stable Isotopes (e.g., 13C, 15N) in Alanine Tracing

Stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are widely used as tracers in alanine research. By introducing alanine or its metabolic precursors labeled with these isotopes into a biological system, researchers can track the incorporation of the isotopes into downstream metabolites and proteins. mdpi.com This provides qualitative and quantitative information about the activity of specific metabolic pathways. For instance, using ¹³C-labeled glucose or pyruvate (B1213749) can help trace the synthesis of alanine via transamination. shimadzu.com Similarly, ¹⁵N-labeled ammonium (B1175870) chloride or amino acids can be used to study nitrogen flow into alanine. rsc.org The selection of the appropriate tracer depends on the specific metabolic reactions and pathways under investigation. mdpi.com

Quantification of Alanine Turnover and Pathway Contribution

Stable isotope tracing allows for the quantification of alanine turnover rates – the rate at which existing alanine molecules are replaced by newly synthesized ones. nih.gov By measuring the incorporation of the stable isotope label into alanine over time, researchers can determine its synthesis and degradation rates. researchgate.net Furthermore, by analyzing the labeling patterns in alanine and related metabolites after introducing a labeled precursor, the contribution of different metabolic pathways to alanine synthesis or consumption can be quantified. researchgate.net Mass spectrometry is typically used to measure the isotopic enrichment of alanine and other metabolites. nih.govannualreviews.org For example, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for this purpose. mdpi.comannualreviews.orgnih.gov

High-Resolution Structural Determination of Alanine-Related Systems

Understanding the three-dimensional structure of molecules involving alanine is crucial for comprehending their function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for achieving high-resolution structural information.

X-ray Crystallography of Alanine-Containing Proteins and Enzymes

X-ray crystallography is a primary method for determining the atomic structure of proteins and enzymes that contain alanine residues. jic.ac.ukmdpi.com By obtaining well-ordered crystals of the protein, researchers can diffract X-rays through the crystal and analyze the resulting diffraction pattern to reconstruct the electron density map, from which the atomic positions are determined. jic.ac.ukbiologiachile.cl This technique has been applied to study the structure of enzymes involved in alanine metabolism, such as alanine racemase. nih.gov The crystal structure provides detailed insights into the enzyme's active site, catalytic mechanism, and interactions with ligands. mdpi.combiologiachile.cl For example, X-ray crystallographic studies of D-alanine-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis that utilizes D-alanine, have revealed conformational changes important for its activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules, including alanine-containing peptides and proteins, in solution. researchgate.net It provides information about the local environment of atoms and can reveal details about protein folding, conformational changes, and interactions with other molecules. researchgate.netnih.gov For alanine residues within proteins, specific NMR signals from the methyl group can serve as probes for molecular structure and dynamics, even in large protein systems. researchgate.net NMR studies have been used to investigate the conformational preferences of alanine in peptides, such as the propensity for forming polyproline II or alpha-helical structures. nih.govpnas.orgnih.gov Advanced multi-dimensional NMR experiments can provide nearly complete assignments of alanine methyl sites in large proteins, facilitating detailed structural and dynamic analyses. researchgate.net

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of alanine and its related metabolites in complex biological samples.

Chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is used to separate alanine from other amino acids and compounds based on their physical and chemical properties. researchgate.netresearchgate.net Mass Spectrometry (MS) detectors are then used to identify and quantify the separated compounds based on their mass-to-charge ratio. researchgate.netnih.gov Tandem Mass Spectrometry (MS/MS) provides increased specificity and sensitivity by fragmenting ions and analyzing the resulting fragments. nih.govmdpi.com

Hyphenated techniques, combining chromatography with mass spectrometry (e.g., GC-MS, LC-MS, LC-MS/MS), are widely applied for the targeted and untargeted analysis of amino acids, including alanine, in various matrices like plasma and urine. researchgate.netnih.govmdpi.com These methods allow for the simultaneous quantification of multiple amino acids and related compounds, often utilizing stable isotope-labeled internal standards to improve accuracy and compensate for matrix effects. annualreviews.orgnih.govmdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly useful for the separation of polar amino acids like alanine, which may have poor retention on traditional reverse-phase columns. researchgate.netmdpi.com These advanced techniques are critical for research involving alanine metabolism, biomarker discovery, and understanding the role of alanine in various physiological and pathological conditions. nih.govmdpi.com

Development of Methods for Alanine and Metabolite Profiling

The profiling of alanine and its metabolites involves identifying and relatively quantifying a range of related compounds within a sample. This provides a broader picture of metabolic pathways and changes. Both spectroscopic and chromatographic techniques have been instrumental in developing comprehensive profiling methods.

Spectroscopic methods offer non-contact analysis and can provide structural information. Raman spectroscopy, for instance, has shown promise in differentiating between chiral isomers of alanine (L-alanine, D-alanine) and β-alanine. doi.org Its advantages include relatively low cost, ease of operation, and the absence of a requirement for sample pretreatment, making it suitable for isomer identification. doi.org Infrared (IR), nuclear magnetic resonance (NMR), and terahertz (THz) spectroscopy are also used, although some may require more expensive instrumentation or specific environmental conditions. doi.org NMR spectroscopy, particularly using isotopically labeled alanine (e.g., [3-(13)C]alanine), is valuable for tracing the metabolic fate of alanine and identifying downstream metabolites such as pyruvate, lactate, glutamate (B1630785), and gamma-aminobutyric acid (GABA) in biological systems like astrocytes and neurons. nih.gov Studies using THz-TDS and FTIR on alanine-rich peptides have provided insights into molecular motions and solvation shells. optica.org

Chromatographic techniques, often coupled with mass spectrometry (MS), are widely applied for metabolite profiling. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common platforms. plos.orgcreative-proteomics.comnih.govresearchgate.net GC-MS is effective for volatile compounds and often requires derivatization of amino acids to increase their volatility. creative-proteomics.comresearchgate.net LC-MS, particularly with electrospray ionization (ESI), is well-suited for polar metabolites like amino acids and offers a wide dynamic range. creative-proteomics.com The use of tandem MS (MS/MS) in LC-MS further enhances specificity through fragment analysis. creative-proteomics.com Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is particularly useful for separating polar metabolites, including amino acids and their isomers. bath.ac.uk

Metabolomics workflows typically involve sample acquisition and preparation, separation and detection of analytes, and data analysis. nih.gov Sample preparation often includes steps to remove proteins, such as precipitation with organic solvents. creative-proteomics.comnih.gov Multivariate statistical analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are employed to analyze the complex data generated from profiling experiments, helping to identify patterns and differentiate samples based on their metabolite profiles. creative-proteomics.comnih.gov

Quantitative Analysis in Complex Biological Matrices

Accurate and sensitive quantitative analysis of alanine in complex biological matrices such as serum, plasma, urine, cerebrospinal fluid, and tissue homogenates is crucial for various research and clinical applications. LC-MS/MS is the predominant technique for this purpose due to its high specificity and sensitivity. nih.govsigmaaldrich.comuab.edujianhaidulab.comnih.govnih.gov

Methods for quantitative analysis can involve either derivatization or direct analysis of underivatized amino acids. While derivatization can improve chromatographic behavior and ionization efficiency jst.go.jpsciex.com, methods for underivatized amino acids have been developed to shorten analysis time and simplify sample preparation. jianhaidulab.comnih.gov Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) offers significant improvements in speed, sensitivity, and resolution compared to conventional HPLC-MS/MS, allowing for rapid analysis of multiple amino acids. jianhaidulab.comnih.gov

Quantitative analysis in biological matrices faces challenges, notably matrix effects, which can affect the ionization efficiency of the analyte. nih.gov Different sample preparation strategies, including protein precipitation and solid-phase extraction (SPE), are employed to minimize these effects and purify the sample prior to analysis. creative-proteomics.comnih.govnih.gov The choice of extraction ratio during sample preparation can also impact the recovery and accuracy of quantification, particularly for compounds like β-N-methylamino-L-alanine (BMAA), a neurotoxin structurally related to alanine, in different biological matrices. nih.gov

Both HILIC and reversed-phase liquid chromatography (RPLC) are used in quantitative LC-MS/MS methods for alanine and related compounds. HILIC is effective for separating polar amino acids without derivatization. bath.ac.uknih.gov RPLC, often coupled with derivatization using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is also widely used for the quantification of specific alanine derivatives like BMAA. nih.govresearchgate.netnih.govnih.govbver.co.kr Studies comparing HILIC-MS/MS and RPLC-MS/MS with AQC derivatization for BMAA analysis in different matrices have shown variations in quantitative results depending on the method and matrix. nih.gov

Computational and Theoretical Investigations of Alanine

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical (QM) and electronic structure calculations are employed to investigate the electronic distribution, energy landscape, and spectroscopic properties of alanine-containing systems at a fundamental level. These methods solve the Schrödinger equation for a given molecular system, providing highly accurate information about its electronic state and potential energy surface. Various levels of theory, including ab initio methods like Hartree-Fock (HF) and MP2, as well as Density Functional Theory (DFT), are utilized depending on the size and complexity of the system and the desired accuracy. researchgate.netarxiv.orgresearchgate.netacs.orgresearchgate.netnih.gov Linear scaling semi-empirical QM methods have also been developed to enable calculations on larger systems, such as entire proteins. nih.gov

Conformational Analysis of Alanine and Alanine Dipeptides

Conformational analysis of alanine and its dipeptide is a fundamental application of quantum mechanical calculations. The alanine dipeptide, often used as a model system for protein backbones, is described by its dihedral angles, phi (φ) and psi (ψ), which are typically represented in a Ramachandran plot. scispace.comresearchgate.net Ab initio molecular orbital theory has been used to construct the conformational energy map of alanine dipeptide, revealing the relative stabilities of different conformers. researchgate.net These studies highlight the influence of non-bonded repulsions, such as those from the methyl group in alanine, on the accessible conformational space compared to simpler systems like glycine (B1666218) dipeptide. researchgate.net

Quantum mechanical calculations are essential for accurately determining the relative energetics of different peptide conformations and for parameterizing and testing the accuracy of empirical force fields used in molecular mechanics and dynamics simulations. researchgate.netscispace.comupc.edu Studies have also investigated the effects of imposing constraints on macromolecules using quantum mechanics, analyzing their impact on the conformational equilibrium distribution of alanine dipeptide. arxiv.orgresearchgate.net

Intermolecular Interactions and Binding Energetics

Quantum mechanical methods contribute to understanding intermolecular interactions involving alanine, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and assembly. researchgate.netpnas.orgunits.it These calculations can provide detailed insights into the nature and strength of these interactions.

Furthermore, computational alanine scanning, often employing QM or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, is a powerful technique to probe binding energetics, particularly in protein-protein interactions. nih.govpnas.orgacs.orgmdpi.comnovapublishers.complos.org By computationally mutating a residue at an interface to alanine, the change in binding free energy (ΔΔG) can be estimated, allowing for the identification of "hot spots"—residues that contribute significantly to binding affinity. nih.govpnas.orgacs.orgnovapublishers.com Linear scaling semi-empirical QM methods have shown promise in computational alanine scanning for protein-protein interfaces, demonstrating comparable or superior performance to some empirical methods. nih.gov

Solvent Effects on Alanine Systems

The surrounding solvent significantly influences the structure, thermodynamics, and dynamics of polypeptides. pnas.org Computational studies using quantum mechanics, often coupled with continuum solvation models like the polarizable continuum model (PCM) or explicit solvent molecules, investigate solvent effects on alanine and alanine-containing systems. acs.orgupc.edupnas.orgacs.orgcas.cz

These calculations can reveal how solvation affects the conformational preferences of alanine dipeptide, influencing the stability of different regions in the Ramachandran plot. acs.orgupc.edu For instance, explicit interactions with the solvent can stabilize conformations that are not low-energy minima in vacuum. upc.edu Studies on alanine zwitterion in aqueous solution using QM methods with continuum models have shown that these models can reproduce the balance between intramolecular interactions and preferential solvation of charged groups. acs.org Computational analysis of solvent effects on NMR parameters of alanine zwitterion has also been performed, highlighting the importance of considering the first solvation sphere for accurate predictions. acs.orgcas.cz

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a widely used computational technique to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, transitions, and interactions. MD simulations of alanine and alanine-containing peptides and proteins employ force fields that describe the interactions between atoms, often in conjunction with explicit or implicit solvent models. researchgate.netupc.eduacs.org Various force fields and water models have been developed and tested for their ability to accurately reproduce experimental observations. researchgate.netacs.org Enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often used to overcome energy barriers and adequately explore the conformational space of peptides. researchgate.netucy.ac.cy

Investigation of Alanine-Containing Peptide Dynamics

MD simulations are extensively used to investigate the dynamics and structural transitions of alanine-containing peptides, particularly polyalanines, which serve as model systems for studying helix formation. scispace.comacs.orgucy.ac.cytandfonline.compnas.orgmdpi.com These simulations can track the folding and unfolding pathways of peptides and analyze their conformational ensembles in different environments. pnas.orgucy.ac.cytandfonline.compnas.org

Studies using MD simulations have shown that the conformational behavior of polyalanines is highly dependent on the chemical environment, with α-helical structures often prevailing in hydrophobic environments and β-structures favored in polar environments like water. pnas.org Solvent effects, including the addition of co-solvents like proline, can significantly influence the helix content and folding/unfolding kinetics of alanine-based peptides. tandfonline.com MD simulations have also been applied to study the aggregation process of amyloidogenic peptides, including those with alanine mutations, revealing the initial steps of aggregation and conformational changes. mdpi.com

Modeling Protein-Alanine Interactions and Mutational Effects

MD simulations are invaluable for modeling the interactions between proteins and alanine residues, as well as investigating the effects of alanine mutations on protein structure, stability, and interactions. mdpi.comnih.gov Computational alanine scanning methods based on MD trajectories are commonly used to estimate the contribution of individual residues to the binding free energy in protein-protein and protein-ligand complexes. nih.govpnas.orgunits.itacs.orgmdpi.comnovapublishers.complos.orgnih.gov

By simulating the wild-type protein complex and the mutant where a specific residue is replaced by alanine, changes in interaction energies and conformational dynamics can be calculated. mdpi.complos.org These simulations, often combined with free energy calculation methods such as MM-PBSA, MM-GBSA, Free Energy Perturbation (FEP), and Thermodynamic Integration (TI), provide a detailed, atomic-level view of how mutations impact binding affinity and protein stability. mdpi.comnovapublishers.complos.orgnih.gov Examples of applications include studying the interaction of the oncoprotein Mdm2 with p53 acs.org, peptide binding to MHC complexes mdpi.com, the stability of the human prion protein nih.gov, ligand binding to G-protein coupled receptors (GPCRs) plos.org, and the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor. units.it These computational approaches allow for the identification of key residues involved in interactions and the prediction of the energetic consequences of mutations, guiding experimental design and contributing to the understanding of molecular recognition and disease mechanisms. mdpi.comnovapublishers.complos.orgnih.gov

Simulation of Enzyme-Substrate Complexes Involving Alanine

Computational simulations, such as molecular dynamics (MD) and QM/MM methods, are employed to study the interactions between enzymes and their substrates, including those involving alanine. These simulations can provide detailed insights into the binding modes, conformational changes, and catalytic mechanisms at an atomic level. For instance, MD simulations have been used to study the binding interactions of enzyme-substrate complexes, offering structural interpretations for experimental data like amide exchange mass spectrometry and site-directed mutagenesis studies. uga.edu Such models can predict conformational changes in bound substrates and identify residues in the enzyme crucial for substrate binding. uga.edu

Theoretical models for enzyme complexes with alanine, such as alanine racemase with this compound and its cofactor pyridoxal (B1214274) 5'-phosphate, have been developed to calculate electrostatic potentials and predict ionization states of residues within the enzyme. acs.org These studies can reveal unusual charge states for certain residues that may be important for enzymatic activity. acs.org Computer simulations of enzyme catalysis, including those potentially involving alanine as a substrate or in the active site, aim to understand the free-energy factors that contribute to catalytic power. pnas.org

Predictive Modeling and Bioinformatics

Predictive modeling and bioinformatics leverage computational approaches to analyze and predict various properties related to proteins and their interactions, with alanine playing a significant role due to its unique characteristics.

Computational Alanine Scanning for Binding Affinity Prediction

Computational alanine scanning mutagenesis is a widely used in silico technique to evaluate the contribution of specific amino acid residues to protein stability and protein-protein interactions. novapublishers.comrsc.orgbristol.ac.uk This method involves computationally mutating a residue to alanine and calculating the resulting change in binding free energy (ΔΔG). novapublishers.comrsc.orgresearchgate.net Residues where alanine substitution leads to a significant loss of binding free energy are identified as "hot spots" crucial for the interaction interface. novapublishers.comrsc.org

Computational alanine scanning methods, such as those utilizing MM-PBSA, MM-GBSA, Free Energy Perturbation (FEP), and Thermodynamic Integration (TI), provide a molecular view of the structural and energetic consequences of mutations. novapublishers.com These techniques are valuable for understanding the origin of binding affinity and stability in proteins and for identifying key residues at protein-protein interfaces. novapublishers.com Tools and web servers like AlaScan and ABS-Scan have been developed to automate the process of in silico alanine scanning, facilitating high-throughput analysis of protein-ligand and protein-protein complexes. researchgate.netuiuc.edunih.gov These tools can predict changes in binding free energy upon mutation and help identify thermostabilizing mutations in isolated proteins. uiuc.edu

Studies comparing computational and experimental alanine scanning have shown that computational methods can replicate experimental results with good accuracy, particularly for identifying important residues at protein interfaces. nih.gov For example, computational alanine scanning has been applied to analyze the binding interface of the SARS-CoV-2 Spike protein with the ACE2 receptor, identifying hot spot residues contributing to the stability of the complex. acs.org

Protein Structural Prediction Algorithms Incorporating Alanine Propensities

Amino acid propensities for forming different secondary structures (alpha helices, beta sheets, turns) are fundamental parameters used in protein structure prediction algorithms. libretexts.orgnih.govuvm.edu Alanine is known to have a high propensity for forming alpha helices. pnas.orgpnas.orgwikipedia.orgnih.govwikipedia.org This high helical propensity is attributed to factors including its small side chain, which minimizes steric clashes, and its favorable contribution to backbone hydrogen bonding within the helix. pnas.orgpnas.orgnih.gov

Studies have quantified the helix propensity of alanine relative to other amino acids, often setting alanine's propensity as a reference point. nih.govwikipedia.org While alanine strongly favors alpha-helical structures, its propensity for beta sheets is considered moderate compared to residues like valine and leucine (B10760876). acs.org However, the context within the protein sequence and tertiary interactions can also significantly influence whether a residue adopts a beta-sheet conformation. nih.gov

Protein structure prediction algorithms incorporate these propensities to predict the local secondary structures based on the amino acid sequence. libretexts.orgnih.govwikipedia.org Early methods like Chou-Fasman used propensity scales derived from the frequency of amino acids in known protein structures to predict secondary structure. libretexts.org More recent computational approaches and databases continue to refine and utilize amino acid propensities, including those of alanine, for more accurate structure prediction and protein design. nih.govoup.com

Rational Design of Enzymes and Inhibitors Targeting Alanine Pathways

Computational approaches play a crucial role in the rational design of enzymes and inhibitors, particularly those targeting metabolic pathways involving alanine. Alanine racemase, an enzyme essential for bacterial cell wall synthesis by catalyzing the interconversion of this compound and D-alanine, is a significant target for antibacterial drug development. ontosight.ainih.govnih.govresearchgate.nettandfonline.com

Structure-based drug design strategies utilize computational methods to identify and design inhibitors that bind to the active site of enzymes like alanine racemase. ontosight.airesearchgate.net Molecular dynamics simulations can provide insights into the dynamics of the enzyme-substrate or enzyme-inhibitor complex, aiding in the design of specific inhibitors. researchgate.netnih.gov Computational approaches can help in developing pharmacophore models that represent the key features required for a molecule to bind to the enzyme's active site, facilitating the virtual screening and identification of potential inhibitors. researchgate.net

Inhibitors targeting alanine racemase, such as D-cycloserine and beta-chloro-D-alanine, disrupt bacterial cell wall synthesis and have been used as antibiotics. ontosight.ainih.govnih.gov Computational studies contribute to understanding the mechanism of inhibition and designing new inhibitors with improved potency and selectivity by analyzing their binding modes and interactions with the enzyme's active site residues. ontosight.ainih.gov

Computational Studies in Materials Science and Crystallography

Computational methods are also applied to study the physical properties of alanine, particularly its crystallization behavior and the morphology of alanine crystals.

Influence of Alanine Isomers on Crystal Morphology

The crystallization of amino acids, including alanine, is influenced by factors such as the presence of different isomers and additives. Computational techniques, often combined with experimental methods like X-ray diffraction and atomic force microscopy, are used to understand the molecular packing and the resulting crystal morphology. scientific.netacs.orgui.ac.idripublication.comresearchgate.netiphy.ac.cnresearchgate.net

This compound and Dthis compound crystallize in different space groups and exhibit distinct crystal structures and morphologies. ui.ac.idripublication.comiphy.ac.cnresearchgate.net this compound typically forms orthorhombic crystals, and its morphology can be influenced by additives. scientific.netiphy.ac.cnacs.orgresearchgate.netnih.gov For instance, the addition of L-leucine has been shown to change the morphology of this compound crystals from tetragonal to elongated, wire-like structures. acs.org Computational methods, such as attachment energy calculations based on ab-initio quantum mechanical methods, can predict the crystal morphology of this compound, and these predictions have shown good agreement with experimental observations. scientific.net

Dthis compound, a racemic compound, crystallizes in a noncentrosymmetric group and often displays a needle-like morphology. acs.orgui.ac.idripublication.comresearchgate.net The crystal structure of Dthis compound is stabilized by hydrogen bond networks. ripublication.comresearchgate.net Computational studies, including molecular dynamics simulations and X-ray diffraction analysis, help in understanding the molecular packing and the influence of factors like solvent composition on the resulting crystal shape. acs.orgui.ac.idresearchgate.net The study of alanine crystal morphology has implications for applications such as nonlinear optics. ripublication.comacs.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Alanine5950
This compound750
D-Alanine602
Dthis compound101
Pyridoxal 5'-phosphate1057
D-cycloserine5808
Beta-chloro-D-alanine61102
L-Leucine6109
Glycine752

Interactive Data Tables

While large datasets for interactive tables were not directly available in the search results for these specific computational studies, the following outlines potential data that could be presented in an interactive format if comprehensive data were accessible:

Table 1: Computational Alanine Scanning Results (Example Structure)

Protein ComplexMutated Residue (Wild Type -> Alanine)Predicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol) (if available)Computational Method
Protein-Protein AArgXXX -> Ala[Value][Value]MM/GBSA or FEP
Protein-Ligand BTyrYYY -> Ala[Value][Value]FEP or MM-PBSA
SARS-CoV-2 Spike/ACE2D355 -> Ala-3.18 ± 0.20 acs.org[Value]Interaction Entropy
SARS-CoV-2 Spike/ACE2R357 -> Ala-3.32 ± 0.25 acs.org[Value]Interaction Entropy

(Note: This table structure is illustrative. Actual data points would depend on specific research findings and their reported formats. The ΔΔG values for SARS-CoV-2 Spike/ACE2 are from a search result acs.org and indicate a loss of binding free energy upon mutation.)

Table 2: Amino Acid Propensities for Secondary Structures (Example Data based on search results)

Amino AcidAlpha Helix Propensity (Relative Scale)Beta Sheet Propensity (Relative Scale)Source/Method
AlanineHigh (e.g., 1.42, 1.7, 0) libretexts.orgpnas.orgnih.govModerate (e.g., 0.83, 0.97) libretexts.orgacs.orgChou-Fasman, Experimental, Computational
GlycineLow (e.g., 0.57, 0.048, 1) libretexts.orgpnas.orgnih.govPoor (e.g., 0.75, 0.81) libretexts.orgacs.orgChou-Fasman, Experimental, Computational
LeucineHigh (e.g., 1.21, 0.21) libretexts.orgnih.govGood (e.g., 1.30, 1.22) libretexts.orgacs.orgChou-Fasman, Experimental, Computational
ValineModerate (e.g., 1.06, 0.61) libretexts.orgnih.govHigh (e.g., 1.70, 1.65) libretexts.orgacs.orgChou-Fasman, Experimental, Computational

Table 3: Influence of Additives on this compound Crystal Morphology (Example based on search results)

AdditiveThis compound Crystal Morphology (with additive)This compound Crystal Morphology (without additive)Observation MethodReference
L-LeucineElongated, wire-like acs.orgTetragonal acs.orgOptical Microscopy acs.org
GlycinePrismatic, elongated in z-axis scientific.netPrismatic scientific.netSimulation, Experiment scientific.net

Interaction of Alanine with Mineral Surfaces

The interaction of alanine with mineral surfaces is a subject of significant interest, particularly in the context of prebiotic chemistry and the origins of life, as minerals may have served as templates or catalysts for the polymerization of amino acids. Research in this area involves both experimental and computational approaches to understand the adsorption mechanisms, kinetics, and the influence of environmental factors like pH and mineral type.

Studies have investigated the sorption behavior of this compound on silicate (B1173343) minerals such as olivine (B12688019) and montmorillonite (B579905), which are considered plausible components of early Earth environments and have been detected in meteorites. Experimental and theoretical research indicates that the sorption of this compound onto these mineral surfaces is energetically favorable. cambridge.orgastrobiology.com The interaction is pH-dependent, with acidic environments generally favoring the sorption of alanine molecules onto minerals. cambridge.org

On montmorillonite, a clay mineral, alanine binds more extensively compared to olivine. cambridge.org The primary sorption mechanism in montmorillonite is cation exchange, occurring mainly within the interlamellar channels and to a lesser extent at crystal edges. cambridge.org This intercalation into the interlayer space of montmorillonite has been confirmed by techniques like Powder X-ray Diffraction (XRD), which show an increase in the interlayer spacing upon alanine sorption. cambridge.org

In contrast, the interaction of alanine with olivine surfaces is proposed to occur via a different mechanism, primarily based on electrostatic forces on the external surface. cambridge.org At acidic pH, the zwitterionic form of alanine, which constitutes a high percentage of the molecule at this pH, can interact with positively charged groups on the olivine surface, such as SiOH₂⁺. cambridge.org This interaction can occur through the attraction between the negatively charged carboxyl group of the zwitterion and the positive surface sites. cambridge.org At neutral pH, sorption can occur through the protonated amino group of the zwitterionic alanine interacting with the negatively charged mineral surface. cambridge.org At alkaline pH, both the amino acid and the mineral surface can be negatively charged, which would hinder adsorption via electrostatic attraction. cambridge.org

Sorption kinetics studies show that alanine sorption on montmorillonite is relatively fast, reaching maximum sorption in less than an hour, while on olivine, the process is slower, taking up to 24 hours to reach maximum sorption. cambridge.org Desorption experiments indicate that alanine is not easily desorbed from these minerals, particularly from olivine, suggesting the potential formation of chemical bonds between the amino acid and the mineral surface, possibly through the formation of surface complexes with metal ions like Mg or Fe in olivine. cambridge.org

Research on other mineral surfaces, such as kaolinite (B1170537) and hectorite (B576562) (types of clay minerals), reveals distinct adsorption characteristics for alanine. On kaolinite surfaces, alanine establishes only weak interactions, with most molecules being physically retained and desorbed upon thermal activation. researchgate.net Hectorite, however, exhibits higher-energy adsorption mechanisms, including cation exchange and coordinative adsorption to interlayer ions, leading to the formation of cyclic dimers of alanine upon thermal activation. researchgate.net

Studies involving allophane, a soil mineral, have also investigated Dthis compound adsorption as a function of pH and particle aggregation. cambridge.org Adsorption isotherms on allophane show different regions depending on alanine concentration. cambridge.org Adsorption was found to decrease in the order pH 6 > pH 8 > pH 4, and moist allophane adsorbed more alanine than dried allophane. cambridge.org These findings are interpreted based on the morphology and aggregation of allophane particles and the pH-dependent charge characteristics of both allophane and alanine. cambridge.org

The interaction of alanine with metal oxide surfaces, such as hematite (B75146) (α-Fe₂O₃), an abundant mineral on Mars, has also been explored. researchgate.netnih.gov Studies on hematite show that this compound has maximum adsorption affinity in its zwitterionic form at pH 6.20, with significantly lower adsorption at pH 4.0. researchgate.netnih.gov

Computational studies, often employing techniques like Density Functional Theory (DFT), complement experimental findings by providing insights into the atomic-level interactions between alanine and mineral surfaces. astrobiology.comcarnegiescience.educarnegiescience.eduacs.org These calculations can help determine adsorption energies and identify the specific atoms and functional groups involved in the interactions. For instance, DFT calculations on the chiral calcite(21¯31) surface interacting with D- and this compound found negligible differences in adsorption energies between the enantiomers, suggesting weak enantiospecificity in this particular interaction. carnegiescience.edu The strongest interaction was identified between the surface Ca atoms and the oxygen atom of the alanine carboxyl group. carnegiescience.edu The relatively large separation of surface atoms on calcite compared to the size of the alanine molecule may limit the formation of multiple strong contact points necessary for significant chiral discrimination. carnegiescience.edu

Theoretical modeling of mineral-molecule interactions, including alanine on surfaces like calcite, involves calculating surface energies and considering surface relaxation upon adsorption. carnegiescience.eduacs.org These computational approaches aim to understand the binding mechanisms and the influence of surface structure on the interaction. carnegiescience.eduacs.org

Here is a data table summarizing some of the research findings on alanine interaction with mineral surfaces:

Mineral TypepH Range StudiedKey Interaction Mechanism(s)Key Findings Related to Alanine SorptionSource
MontmorilloniteVariousCation exchange (interlayer and edges)More extensive binding than olivine; faster kinetics; pH-dependent. cambridge.org
OlivineVariousElectrostatic forces (external surface)Lower sorption than montmorillonite; slower kinetics; pH-dependent. cambridge.org
KaoliniteNot specifiedWeak interaction, physical retentionDesorption upon thermal activation. researchgate.net
HectoriteNot specifiedCation exchange, coordinative adsorptionHigher-energy adsorption; forms cyclic dimers upon thermal activation. researchgate.net
Allophane4, 6, 8pH-dependent charge, particle aggregationAdsorption decreases in order pH 6 > pH 8 > pH 4; affected by hydration. cambridge.org
Hematite (α-Fe₂O₃)4.0, 6.20Adsorption (likely electrostatic/coordinative)Maximum affinity at pH 6.20 (zwitterionic form). researchgate.netnih.gov
CalciteNot specifiedCa-O and O-H bonding (computational)Weak enantiospecificity; interaction with carboxyl group oxygen. carnegiescience.educarnegiescience.edu
SilicaVariousInteraction with surface silanolsAdsorption via charged amine group and carboxylate group (hydration dependent). sdsu.edu
Alumina1, 6, 13Hydrogen bondingInteraction depends on alanine form and surface groups, controlled by pH. acs.org

Evolutionary and Astrobiological Perspectives on Alanine

Prebiotic Origin and Chemical Evolution of Alanine

The presence of amino acids, including alanine, in meteorites and their facile synthesis in prebiotic experiments suggest their existence on early Earth and in extraterrestrial environments cambridge.orgcambridge.orgrsc.org. These molecules are considered potential precursors for the formation of more complex biopolymers during the chemical evolution of life cambridge.orgcambridge.org.

Abiotic Synthesis Pathways for Alanine

Alanine can be synthesized abiotically through various pathways under simulated early Earth conditions. The seminal Miller-Urey experiment, which simulated a reducing atmosphere subjected to electrical discharges, successfully produced several organic compounds, including α-alanine and β-alanine britannica.com. These experiments demonstrated that amino acids could form from simple starting materials like methane, hydrogen, carbon monoxide, ammonia (B1221849), and water under the influence of an energy source britannica.comnih.gov.

Beyond the Miller-Urey experiment, other prebiotic processes have been explored for alanine synthesis. Abiotic transamination of oxaloacetate in the presence of various cation catalysts has been shown to yield alanine plos.org. Theoretical studies have also identified potential synthetic routes involving primitive molecules like formaldimine, ethanimine (B1614810), and vinylamine, catalyzed by molecules such as formic acid nih.govacs.org. While some pathways involving precursors like ethylenediamine (B42938) and ethanolamine (B43304) face thermodynamic barriers, others, like the HCOOH-catalyzed synthesis from ethanimine and formic acid, appear more favorable nih.govacs.org.

Data Table: Examples of Abiotic Synthesis Conditions for Alanine

Experiment/ConditionStarting MaterialsEnergy SourceAlanine ProducedSource
Miller-Urey ExperimentCH₄, H₂, CO, NH₃, H₂OElectrical Dischargeα-alanine, β-alanine britannica.com
Transamination of OxaloacetateOxaloacetate, Amino DonorCation CatalystsAlanine plos.org
HCOOH-catalyzed synthesis from ethanimineEthanimine, Formic Acid-Alanine nih.govacs.org
Thermal condensation on metal ferrite (B1171679) surfacesGlycine (B1666218), Alanine, Metal FerritesHeat (50-120 °C)Alanine dimer mdpi.com

Role in Early Earth Chemistry and Self-Organization

In the context of early Earth chemistry, the abiotic formation of amino acids like alanine provided the building blocks necessary for the subsequent steps towards life nih.gov. The presence of these simple organic molecules, formed from abiogenic materials, supports the concept of chemical evolution britannica.com. The self-organization of matter, driven by molecular interactions, is considered a key process in the evolution of biological complexity nih.gov. While the formation of complex structures like cell membranes in the very early stages remains a subject of investigation, the self-organization properties of molecules like peptides, which could form from abiotically synthesized amino acids, are recognized nih.gov.

Interactions with Primitive Mineral Surfaces

Primitive mineral surfaces are hypothesized to have played a significant role in concentrating organic molecules and catalyzing prebiotic reactions on early Earth cambridge.orgcambridge.orgresearchgate.net. Studies have investigated the interactions of alanine with various mineral surfaces, such as olivine (B12688019) and montmorillonite (B579905) cambridge.orgcambridge.orgresearchgate.net. These minerals could have provided protected environments for reactions to occur cambridge.orgcambridge.org.

Research indicates that the sorption of alanine onto mineral surfaces is influenced by factors like pH and the type of mineral cambridge.orgcambridge.org. For example, sorption of L-alanine on olivine is pH-dependent, with higher sorption observed at lower pH cambridge.orgcambridge.org. Interactions can involve processes like cation exchange and coordinative adsorption, depending on the mineral and conditions researchgate.net. While some interactions might be weak, higher-energy adsorption mechanisms can lead to the formation of chemical bonds between alanine and the mineral surface cambridge.orgcambridge.orgresearchgate.net. Furthermore, mineral surfaces have been shown to promote the oligomerization of amino acids, including alanine, potentially facilitating the formation of primitive peptides mdpi.comresearchgate.net. Experiments with metal ferrite surfaces, for instance, demonstrated the oligomerization of glycine and alanine to form dimers and trimers under thermal conditions mdpi.com.

Data Table: Sorption of this compound on Olivine at Different pH

pHSorption (%)Source
4.638.2 ± 1.14 cambridge.orgcambridge.org
9.714.7 ± 1.5 cambridge.orgcambridge.org

Evolution of Alanine in Biological Systems

Alanine is one of the 20 canonical amino acids used in protein biosynthesis and is believed to have been among the earliest amino acids incorporated into the genetic code wikipedia.org.

Alanine's Role in the Development of the Genetic Code

The "Alanine World" model proposes that the availability and properties of alanine and its derivatives significantly influenced the development of the genetic code and the repertoire of amino acids used in protein synthesis wikipedia.orgnih.govmdpi.com. This model suggests a progression in the genetic code, potentially starting with a limited set of amino acids including glycine, alanine, proline, and a positively charged amino acid nih.govd-nb.inforesearchgate.net.

A key attribute of alanine highlighted in this model is its high α-helical propensity d-nb.info. The recruitment of alanine derivatives during the evolution of the genetic code is thought to have been crucial for the development of the α-helical secondary structure, which dominates protein biochemistry nih.govd-nb.info. This structural standard provided an advantage for further evolutionary development nih.gov. The interchangeability of the alanine-derived genetic repertoire allows for sequence variations in homologous proteins while maintaining similar folds and functions nih.gov. The availability of amino acids and their metabolic production are considered essential factors in their recruitment into the translation process mdpi.com.

Phylogenetic Analysis of Alanine-Related Enzyme Families

Phylogenetic analysis of enzyme families involved in alanine metabolism provides insights into their evolutionary history. Studies on enzymes like alanine racemase, which interconverts L- and D-alanine, have shown that cyanobacterial enzymes diverged before the separation of gram-positive and gram-negative bacterial enzymes oup.com. This is notable considering the characteristics of peptidoglycans in cyanobacteria oup.com.

Phylogenetic analysis of alanine/serine decarboxylases also reveals evolutionary relationships. For instance, alanine decarboxylase (AlaDC) in tea plants is suggested to have originated from serine decarboxylase (SerDC) through gene duplication and neofunctionalization elifesciences.orgelifesciences.org. While their amino acid sequences are highly conserved, mutations in conserved motifs differentiate them and influence substrate specificity elifesciences.org. Structural comparisons and mutagenesis experiments help elucidate the residues critical for determining substrate specificity in these enzymes elifesciences.orgelifesciences.org.

Studies on aminotransferases, enzymes involved in amino acid synthesis and degradation, also utilize phylogenetic analysis to understand their diversity and evolutionary relationships nih.gov. Novel types of alanine or glycine aminotransferases have been identified through phylogenetic analysis, showing distinct lineages compared to known eukaryotic and archaeal isozymes nih.gov.

The "Alanine World" Model in Protein Evolution

The evolution of the genetic code and the repertoire of amino acids used in protein biosynthesis is a fundamental question in the study of the origin of life. The "Alanine World" model proposes a perspective on this evolutionary process, suggesting that alanine played a central role in the early development of protein structures and the expansion of the amino acid repertoire. nih.govnih.gov This model builds upon the idea of a gradual expansion of the genetic code, specifically following a proposed GC–GCA–GCAU scheme. nih.govnih.gov

The "Alanine World" model posits that the early stages of protein evolution were heavily influenced by alanine due to its structural properties and its early availability in the prebiotic environment. Alanine is considered one of the earliest amino acids to be included in the standard genetic code repertoire. wikipedia.org The hypothesis suggests that the selection of amino acids for early ribosomal protein synthesis was limited to those alanine derivatives suitable for forming α-helix or β-sheet secondary structures. wikipedia.org

According to the model, the evolution of the genetic code and protein folding occurred in phases. In an initial phase (GC-phase), the coded amino acids were limited, and forming stable secondary structures was challenging. mdpi.com The subsequent GCA-phase saw the recruitment of alanine-based amino acids from core metabolic pathways. nih.govnih.gov These alanine derivatives were crucial because they provided a standard scaffold that facilitated the formation of the α-helix, a fundamental secondary structure in proteins. nih.govmdpi.com The dominance of the α-helix in protein biochemistry is seen as a result of this phase. nih.gov

The "Alanine World" model suggests that the settlement of a standard core structure, the alanine core, during the GCA-phase was a key event. nih.gov This standard allowed for the later recruitment of metabolically more complex amino acids, including those with hydrophobic side chains, which enabled the formation of tertiary protein folds and interactions with membranes in the final GCAU-phase. nih.govnih.govmdpi.com The model proposes that the expansion of the amino acid repertoire primarily moved in the direction of alanine derivatives. nih.gov

Research supporting this model points to the fact that most canonical amino acids can be viewed as chemical derivatives of alanine. wikipedia.org This structural similarity allows for the substitution of many amino acids with alanine through point mutations while largely preserving the protein's secondary structure, a principle exploited in techniques like alanine scanning mutagenesis. wikipedia.org

The "Alanine World" model implies that the stable structure of proteins, and thus the proteome, became possible due to the alanine core acting as a foundational chemical scaffold. mdpi.com This perspective suggests that the evolution of complex protein folds followed the expansion of the amino acid repertoire. nih.gov

While the "Alanine World" model provides a compelling framework, the precise sequence of events and the principles governing the acquisition of amino acids into the translation process remain areas of active research. nih.govnih.gov Alternative viewpoints on the evolution of the genetic code and the order of amino acid recruitment also exist. mdpi.com

Future Directions and Emerging Research Areas in Alanine Science

Advanced Metabolic Engineering of Alanine Pathways

Metabolic engineering offers a powerful approach to optimize microbial strains for the efficient production of desired compounds, including alanine. Current research in this area focuses on rationally designing and modifying metabolic pathways to increase alanine yield and productivity, often utilizing renewable biomass as a sustainable carbon source. oup.comresearchgate.net

Strategies employed in advanced metabolic engineering of alanine pathways include increasing precursor supply, reducing byproduct formation by eliminating competing pathways, and optimizing cofactor availability. frontiersin.orgnih.gov For instance, studies have explored the inactivation of genes involved in competing metabolic routes to channel carbon flux towards alanine synthesis. mdpi.com The introduction of heterologous genes encoding efficient alanine-producing enzymes, such as alanine dehydrogenase (AlaDH), into host microorganisms like Escherichia coli and Corynebacterium glutamicum has shown significant promise. mdpi.comresearchgate.netnih.gov

Recent work has demonstrated remarkable success in achieving high L-alanine titers through metabolic engineering. For example, an engineered E. coli strain achieved a high this compound production with a yield close to the theoretical maximum by deleting several genes involved in competing pathways. mdpi.com Another study utilizing a metabolically engineered Pediococcus acidilactici strain expressing a synthetic alaD gene cassette achieved a significantly higher this compound production compared to the wild type strain in fed-batch fermentation. mdpi.com

Interactive Table 1: Examples of Metabolic Engineering Strategies for this compound Production

MicroorganismStrategyKey Genetic ModificationsOutcome (this compound Titer/Yield)Citation
Escherichia coliBlocking competing pathwaysDeletion of genes (e.g., aceF, ldhA, pfl, pps, pox, ldh, PDHc components)Up to 88 g/L with yield close to theoretical maximum mdpi.com
Escherichia coliOverexpression of exogenous AlaDH and blocking competing pathwaysExpression of alaD from Bacillus sphaeroides, gene deletionsLow levels initially, significantly increased with further engineering mdpi.com
Escherichia coli BL21Expression of different AlaDHs and blocking competitive pathwaysExpression of alaDH from various Bacillus and Mycobacterium species, pathway blockingUp to 80.46 g/L with 1.02 g/g glucose yield researchgate.netnih.gov
Pediococcus acidilactici BD16Heterologous expression of synthetic alaD gene cassetteCloning and expression of synthetic alaD6.4-fold higher than wild type in fed-batch mdpi.com
Corynebacterium glutamicumDeletion of genes for organic acid synthesis and alanine racemase (ALR)Deletion of relevant genesStrategy used for high this compound production mdpi.com

These examples highlight the effectiveness of targeted genetic modifications and fermentation strategies in enhancing alanine production through metabolic engineering.

Novel Biocatalytic Applications of Alanine-Modifying Enzymes

Alanine-modifying enzymes, such as alanine dehydrogenase (AlaDH) and alanine aminotransferase (ALT), possess significant potential as biocatalysts in various industrial and biotechnological applications. tandfonline.comtandfonline.com Their ability to catalyze the reversible conversion of alanine to pyruvate (B1213749) (and vice versa) and the transfer of amino groups makes them valuable tools for the synthesis of amino acids and other valuable chemicals. tandfonline.commedscape.com

Alanine dehydrogenase (AlaDH) catalyzes the reversible oxidative deamination of this compound to pyruvate, with NAD(P)+ as a cofactor. tandfonline.comtandfonline.com This reaction is crucial for alanine synthesis and degradation in microorganisms. tandfonline.comtandfonline.com The reductive amination activity of AlaDH has been explored for the synthesis of natural and unnatural amino acids, particularly optically active ones, which are important in drug development. tandfonline.com Studies have characterized AlaDH from various microorganisms to evaluate their potential for this compound production from inexpensive carbon sources like glucose. researchgate.netnih.gov

Alanine aminotransferase (ALT), also known as serum glutamic pyruvic transaminase (SGPT), catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate (B1630785). medscape.comkaiserpermanente.orgmedicalnewstoday.com While primarily known for its diagnostic use as a marker for liver damage, ALT's catalytic activity is also of interest for biocatalytic applications involving amino group transfer. medscape.comkaiserpermanente.orgmedicalnewstoday.comlabtestsonline.org.uk

Future research in this area is focused on discovering and characterizing novel alanine-modifying enzymes with improved catalytic properties, stability, and substrate specificity. Furthermore, enzyme engineering techniques are being applied to enhance the performance of existing enzymes for specific biocatalytic processes. The development of immobilized enzyme systems and their integration into bioreactors is another key area for enabling continuous and efficient biocatalytic production.

Systems Biology Approaches to Alanine Metabolism

Systems biology provides a holistic framework to understand the complex network of interactions governing alanine metabolism within a biological system. This approach integrates data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to gain a comprehensive understanding of metabolic fluxes, regulatory mechanisms, and their impact on cellular physiology. nih.gov

Applying systems biology to alanine metabolism involves reconstructing metabolic networks, analyzing gene expression profiles related to alanine synthesis and degradation, quantifying intracellular alanine concentrations and fluxes, and developing computational models to simulate and predict metabolic behavior. frontiersin.orgresearchgate.net These approaches can help identify key enzymes, transporters, and regulatory elements that control alanine levels and flux under different conditions.

For example, systems biology approaches have been used to investigate metabolic dysregulations involving alanine in the context of diseases like type 2 diabetes. researchgate.net Studies have also employed systems biology to understand the spatial and temporal heterogeneity of alanine metabolism in microbial communities, such as Escherichia coli colony biofilms, revealing spatially structured alanine cross-feeding that influences growth dynamics. biorxiv.orgelifesciences.org

Interactive Table 2: Applications of Systems Biology in Alanine Metabolism Research

Area of ApplicationDescriptionKey Techniques/Data IntegratedInsights GainedCitation
Understanding metabolic dysregulation in diseaseInvestigating alterations in alanine metabolism in conditions like type 2 diabetes.Metabolomics, potentially transcriptomics and proteomicsIdentification of dysregulated pathways and metabolites involving alanine. researchgate.net
Analyzing spatial and temporal metabolic heterogeneityStudying the distribution and dynamics of alanine metabolism in structured microbial communities (biofilms).Transcriptomics, metabolomics, spatial analysis, modelingRevelation of spatially segregated metabolic subpopulations and cross-feeding. biorxiv.orgelifesciences.org
Identifying biomarkersSearching for metabolic markers related to specific conditions, potentially involving alanine.Proteomics, metabolomicsIdentification of analytes, including alanine, that change in response to stimuli (e.g., drug treatment). nih.govtandfonline.com nih.govtandfonline.com
Guiding metabolic engineeringUsing computational models to predict the effect of genetic modifications on alanine production.Genome-scale metabolic simulations, 'omics' dataOptimization of metabolic pathways for enhanced alanine synthesis. nih.govnih.gov

Systems biology provides a powerful lens to dissect the intricate roles of alanine in cellular and organismal health and to guide interventions, including metabolic engineering for biotechnological applications.

Integration of Multiscale Computational and Experimental Data in Alanine Research

The integration of multiscale computational models with experimental data is becoming increasingly important for a comprehensive understanding of biological systems, including alanine metabolism. nih.govmdpi.com This approach involves combining computational simulations that span different levels of biological organization (from molecular to cellular or even organismal) with experimental data obtained from various techniques. nih.govmdpi.comresearchgate.net

Examples of this integrated approach include using computational models to study amino acid transfer across biological barriers, such as the placenta, where alanine plays a role. nih.gov Computational models have also been developed to simulate whole-body metabolism and predict the dynamics of metabolites like alanine in response to physiological challenges like exercise, integrating experimental data for validation. plos.org Furthermore, computational alanine scanning, a technique that predicts the effect of alanine mutations on protein stability and interactions, is a form of computational and experimental data integration used in protein research. nih.govnih.gov

Interactive Table 3: Examples of Integrated Computational and Experimental Approaches in Alanine Research

Area of IntegrationComputational ApproachExperimental Data UsedApplication/InsightsCitation
Studying amino acid transport across barriersCompartmental models with Michaelis-Menten kineticsPlacental perfusion experiments (e.g., serine-alanine exchange)Understanding the system-level operation of amino acid transporters. nih.gov
Simulating whole-body metabolism during exerciseWhole-body computational modelsExperimental data on plasma metabolite concentrations (including alanine) during exercisePredicting metabolic responses to physical activity and personalizing exercise regimens. plos.org
Analyzing protein-protein interactionsComputational alanine scanning (e.g., post-process alanine scanning of MD trajectories)Experimental binding affinity data for alanine mutantsIdentifying key residues at protein interfaces and predicting the effect of mutations on binding. nih.govnih.gov
Understanding cellular metabolism in disease contextsKinetic or constraint-based metabolic modelsEnzyme knockdown experiments, 'omics' dataIdentifying potential therapeutic targets by simulating the effects of metabolic perturbations. frontiersin.org

The integration of multiscale computational and experimental data is crucial for building predictive models that can provide deeper insights into the complex roles of alanine in biological processes and guide the development of new applications.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine alanine’s role in protein stability and structural dynamics?

  • Methodological Answer : Use site-directed mutagenesis to replace target residues with alanine, followed by circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) to measure thermal stability. For example, substituting charged residues in enzyme active sites with alanine can reveal contributions to folding energetics. Pair with molecular dynamics (MD) simulations to correlate structural perturbations with thermodynamic data .

Q. What experimental strategies quantify alanine’s contribution to gluconeogenesis in hepatic cells?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-alanine) to track carbon flux into glucose via NMR or mass spectrometry. Isolate hepatocytes and measure glucose output under controlled conditions (e.g., low insulin). Compare with knockouts of alanine aminotransferase (ALT) to isolate pathway-specific effects .

Q. How can enzymatic assays be optimized to measure alanine aminotransferase (ALT) activity in vitro?

  • Methodological Answer : Use a coupled reaction system with lactate dehydrogenase (LDH) and NADH. Monitor NADH depletion spectrophotometrically at 340 nm. Control for pH (7.4–7.8) and substrate concentrations (alanine + α-ketoglutarate). Validate with purified ALT isoforms and inhibitors like cycloserine to confirm specificity .

Advanced Research Questions

Q. How do N-terminal alanine-rich (NTAR) sequences regulate start codon selection during mRNA translation?

  • Methodological Answer : Design luciferase reporter constructs with varying NTAR sequences (e.g., ERK1/2 N-termini) and Kozak contexts. Transfect HEK293 or HeLa cells and measure luminescence to assess translation efficiency. Use ribosome profiling or western blotting to detect leaky scanning products. For example, replacing GCG codons (optimal for alanine) with GCC reduces AUG recognition, demonstrating codon-specific effects .

Q. What computational parameters enhance the accuracy of alanine scanning mutagenesis for protein-DNA interfaces?

  • Methodological Answer : Perform MD simulations with explicit solvent models (TIP3P) and Poisson-Boltzmann calculations to compute binding free energy changes (ΔΔG). Test dielectric constants (ε=4–20) and trajectory lengths (≥50 ns). Validate with experimental ΔΔG values from mutagenesis studies. For protein-DNA systems, prioritize residues with high electrostatic complementarity (e.g., arginine in DNA grooves) .

Q. How can researchers resolve contradictions in translation efficiency data when modifying promoter elements or 5'UTR regions?

  • Methodological Answer : Control variables such as Kozak sequence strength (e.g., -3 purine, +4 guanine) and 5'UTR length. Use dual-reporter systems (e.g., ffLuc/R-Luc) to normalize transfection efficiency. Replicate experiments with orthogonal promoters (CMV vs. native ERK1) and analyze variance across cell lines (e.g., HEK293 vs. HeLa). Conflicting results may arise from cell-specific RNA-binding proteins .

Q. What strategies mitigate off-target effects in alanine scanning mutagenesis for large protein complexes?

  • Methodological Answer : Combine ensemble docking with alanine scanning to prioritize residues at binding interfaces. Use consensus scoring across multiple force fields (AMBER, CHARMM) to reduce false positives. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, mutating alanine in hydrophobic cores may destabilize folding, requiring compensatory mutations .

Data Analysis and Contradiction Management

Q. How should researchers analyze discrepancies in alanine’s metabolic roles across tissue-specific models?

  • Methodological Answer : Perform multi-omics integration (transcriptomics, metabolomics) to identify tissue-specific pathway regulation. For instance, hepatic alanine may prioritize gluconeogenesis, while muscle tissue favors glycolysis. Use compartmentalized flux analysis to resolve conflicting isotope tracing data .

Q. What statistical approaches validate the significance of alanine-induced changes in protein-DNA binding affinities?

  • Methodological Answer : Apply bootstrapping to ΔΔG values from computational scans to estimate confidence intervals. Use receiver operating characteristic (ROC) curves to assess prediction accuracy against experimental benchmarks (e.g., SPR data). For high-throughput studies, apply false discovery rate (FDR) corrections .

Tables of Key Parameters

Method Critical Parameters Validation Technique
Computational Alanine ScanningSolvent model (TIP3P), dielectric constant (ε=4), simulation time (≥50 ns)ΔΔGbinding vs. SPR/ITC
Luciferase Reporter AssaysKozak sequence (-3A, +4G), 5'UTR length (≥186 nt), dual normalization (R-Luc)Western blot for full-length proteins
Isotopic Tracing (Gluconeogenesis)¹³C-alanine concentration (2 mM), hepatocyte isolation protocol, NMR detection limitsKnockout models (ALT⁻/⁻)

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